Technical Documentation Center

5-bromo-N-phenylpyridine-2-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-bromo-N-phenylpyridine-2-carboxamide
  • CAS: 1270882-07-9

Core Science & Biosynthesis

Foundational

5-bromo-N-phenylpicolinamide chemical structure and properties

Structure, Synthesis, and Applications in Medicinal Chemistry Executive Summary 5-Bromo-N-phenylpicolinamide (CAS: 1270882-07-9) is a halogenated pyridine derivative serving as a high-value scaffold in drug discovery.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

5-Bromo-N-phenylpicolinamide (CAS: 1270882-07-9) is a halogenated pyridine derivative serving as a high-value scaffold in drug discovery.[1] It is primarily utilized as a core pharmacophore in the development of Metabotropic Glutamate Receptor 4 (mGlu4) Positive Allosteric Modulators (PAMs) for the treatment of neurodegenerative diseases like Parkinson's. Additionally, its 5-bromo functionality acts as a versatile chemical handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of biaryl libraries.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Structural Analysis

The molecule consists of a central picolinamide (pyridine-2-carboxamide) core. The nitrogen of the amide bond is substituted with a phenyl ring, while the pyridine ring bears a bromine atom at the 5-position. This specific substitution pattern renders the pyridine ring electron-deficient, facilitating nucleophilic aromatic substitution (


) under forcing conditions, while the bromine remains a prime site for organometallic coupling.
PropertyData
IUPAC Name 5-bromo-N-phenylpyridine-2-carboxamide
CAS Number 1270882-07-9
Molecular Formula

Molecular Weight 277.12 g/mol
SMILES BrC1=CN=C(C=C1)C(=O)NC1=CC=CC=C1
LogP (Predicted) ~2.7
TPSA 41.99 Ų
H-Bond Donors/Acceptors 1 / 2
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water

Synthesis & Manufacturing

The most robust synthetic route involves the amidation of 5-bromopicolinic acid with aniline. This reaction can be driven by standard peptide coupling reagents or via an acid chloride intermediate.

Graphviz: Synthetic Pathway

The following diagram illustrates the primary synthesis route and potential downstream derivatization.

Synthesis Start1 5-Bromopicolinic Acid (CAS: 30766-11-1) Reagent Coupling Agent (HATU or SOCl2) Start1->Reagent Start2 Aniline (CAS: 62-53-3) Start2->Reagent Product 5-Bromo-N-phenylpicolinamide (Target Scaffold) Reagent->Product Amide Coupling (DCM/DMF, Base) Suzuki Biaryl Derivative (via Suzuki Coupling) Product->Suzuki Ar-B(OH)2 Pd(PPh3)4

Caption: Figure 1. Convergent synthesis of 5-bromo-N-phenylpicolinamide and downstream functionalization via Suzuki coupling.

Detailed Experimental Protocol

Objective: Synthesis of 5-bromo-N-phenylpicolinamide on a 5 mmol scale.

Reagents:

  • 5-Bromopicolinic acid (1.02 g, 5.0 mmol)

  • Aniline (0.46 mL, 5.0 mmol)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.28 g, 6.0 mmol)

  • DIPEA (N,N-Diisopropylethylamine) (1.74 mL, 10.0 mmol)

  • DMF (Dimethylformamide) (15 mL, anhydrous)

Procedure:

  • Activation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromopicolinic acid in 15 mL of anhydrous DMF.

  • Base Addition: Add DIPEA dropwise at 0°C (ice bath) and stir for 10 minutes.

  • Coupling: Add HATU in one portion. Allow the mixture to stir at 0°C for 30 minutes to form the activated ester.

  • Amine Addition: Add aniline dropwise. Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 12–16 hours under an inert atmosphere (

    
    ).
    
  • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Workup: Dilute the reaction mixture with EtOAc (100 mL) and wash sequentially with 1N HCl (2 x 30 mL), saturated

    
     (2 x 30 mL), and brine (30 mL).
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) to yield the title compound as a pale yellow solid.
    

Applications in Drug Discovery[3][4][8][9]

mGlu4 Positive Allosteric Modulators (PAMs)

This scaffold is pivotal in the development of mGlu4 PAMs. Research indicates that the picolinamide core provides the necessary geometry for binding to the allosteric site of the glutamate receptor.

  • Mechanism: The amide hydrogen acts as a critical H-bond donor, while the pyridine nitrogen serves as an H-bond acceptor.

  • SAR Insight: The 5-bromo position is typically substituted with aryl or heteroaryl groups to extend into the hydrophobic pocket of the receptor, significantly enhancing potency.

Graphviz: Structure-Activity Relationship (SAR)

This diagram highlights the strategic modification zones on the scaffold.

SAR Core 5-Bromo-N-phenylpicolinamide (Core Scaffold) Zone1 Region A: 5-Position (Bromine) Target: Hydrophobic Pocket Action: Suzuki Coupling (Ar-Ar) Effect: Increases Potency/Selectivity Core->Zone1 Zone2 Region B: Amide Linker Target: H-Bond Network Action: Methylation/Bioisosteres Effect: Modulates Solubility/Metabolic Stability Core->Zone2 Zone3 Region C: Phenyl Ring Target: Peripheral Interactions Action: F/Cl/OMe Substitution Effect: Tunes ADME Properties Core->Zone3

Caption: Figure 2. Strategic SAR zones for optimizing mGlu4 PAM activity using the 5-bromo-N-phenylpicolinamide scaffold.

Safety & Handling (SDS Highlights)

While specific toxicological data for this exact CAS is limited, it shares hazard profiles with similar halogenated picolinamides.

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory Irritation) (H335)

    • Acute Toxicity (Oral): Category 4 (H302) - Presumed based on pyridine analogs.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.[2][3][4]

  • Storage: Store at 2-8°C, under inert gas (Argon/Nitrogen) to prevent slow oxidative degradation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 55209228, (5-bromo-N-phenyl)picolinamide. PubChem. Available at: [Link]

  • Niswender, C. M., et al. (2011).[5] Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4).[5] Journal of Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 5-bromo-N-phenylpyridine-2-carboxamide: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 5-bromo-N-phenylpyridine-2-carboxamide, a halogenated pyridine derivative with significant potential in medicinal chemistry and drug development. We will delve in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 5-bromo-N-phenylpyridine-2-carboxamide, a halogenated pyridine derivative with significant potential in medicinal chemistry and drug development. We will delve into its fundamental chemical identifiers, a detailed and reasoned synthetic protocol, and explore its prospective applications based on the established bioactivity of structurally analogous compounds. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this versatile molecular scaffold.

Core Molecular Identifiers

A precise understanding of a compound's identity is paramount for any scientific investigation. The following table summarizes the key chemical identifiers for 5-bromo-N-phenylpyridine-2-carboxamide.

IdentifierValueSource
IUPAC Name 5-bromo-N-phenylpyridine-2-carboxamide-
CAS Number 1270882-07-9[1][2]
Molecular Formula C₁₂H₉BrN₂O[1][2]
Molecular Weight 277.12 g/mol [1][2]
Canonical SMILES C1=CC=C(C=C1)NC(=O)C2=NC=C(C=C2)Br[2]
InChIKey NFEVZDWMTJNQKC-UHFFFAOYSA-N[2]

Strategic Synthesis of 5-bromo-N-phenylpyridine-2-carboxamide

The synthesis of N-aryl picolinamides can be approached through several established methodologies. For 5-bromo-N-phenylpyridine-2-carboxamide, a reliable and efficient method involves the direct amidation of 5-bromopicolinic acid with aniline. This can be achieved either through the in-situ formation of a reactive ester or by first converting the carboxylic acid to a more reactive acyl chloride. The latter approach often provides higher yields and is detailed below. The rationale for this two-step approach is to activate the carboxylic acid moiety of 5-bromopicolinic acid, making it highly susceptible to nucleophilic attack by the amino group of aniline.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Coupling 5_bromopicolinic_acid 5-Bromopicolinic Acid thionyl_chloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride 5_bromopicolinic_acid->thionyl_chloride aniline Aniline base Base (e.g., Triethylamine, Pyridine) aniline->base reaction1 Reaction in inert solvent (e.g., DCM) Reflux thionyl_chloride->reaction1 5_bromopicolinoyl_chloride 5-Bromopicolinoyl Chloride (Intermediate) reaction1->5_bromopicolinoyl_chloride reaction2 Reaction in inert solvent (e.g., DCM) 0°C to Room Temperature 5_bromopicolinoyl_chloride->reaction2 base->reaction2 final_product 5-bromo-N-phenylpyridine-2-carboxamide reaction2->final_product SAR_Concept cluster_modifications Potential Modification Sites for SAR Studies cluster_outcomes Desired Outcomes CoreScaffold 5-bromo-N-phenylpyridine-2-carboxamide Bromo 5-Bromo Position (Cross-Coupling Handle) CoreScaffold->Bromo Diversification via Suzuki, Buchwald-Hartwig, etc. Phenyl N-Phenyl Ring (Lipophilicity & Sterics) CoreScaffold->Phenyl Substitution to probe binding pocket Potency Increased Potency Bromo->Potency Selectivity Improved Selectivity Phenyl->Selectivity Pyridine Pyridine Ring (H-Bonding, Solubility) PK Enhanced PK/PD Profile Pyridine->PK Corescaffold Corescaffold Corescaffold->Pyridine Modulate pKa and pharmacokinetics

Sources

Foundational

A Technical Guide to the Medicinal Chemistry of 5-bromo-N-phenylpyridine-2-carboxamide: A Privileged Scaffold for Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The 5-bromo-N-phenylpyridine-2-carboxamide core represents a quintessential "privileged scaffold" in contemporary medicinal chemistry. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-bromo-N-phenylpyridine-2-carboxamide core represents a quintessential "privileged scaffold" in contemporary medicinal chemistry. Its inherent structural features—a bidentate chelating picolinamide moiety, a tunable N-phenyl ring, and a synthetically versatile bromine handle—provide an exceptional platform for the rational design of highly specific and potent therapeutic agents. This guide delves into the core principles that make this scaffold a cornerstone for developing novel inhibitors targeting critical disease pathways, particularly in oncology, immunology, and anti-infective research. We will explore its applications in targeting key enzymes like Hematopoietic Progenitor Kinase 1 (HPK1) and Src Homology-2 containing Protein Tyrosine Phosphatase 2 (SHP2), detail the strategic synthetic methodologies for library generation, and present validated experimental protocols to empower researchers in their drug discovery endeavors.

Deconstructing the Core Scaffold: An Analysis of Structure and Function

The therapeutic potential of the 5-bromo-N-phenylpyridine-2-carboxamide scaffold is not accidental; it is a direct consequence of the synergistic interplay between its three key structural components. Understanding the role of each component is fundamental to appreciating its utility in drug design.

  • The Pyridine-2-Carboxamide Moiety: This segment is the primary pharmacophore responsible for target engagement. The pyridine nitrogen and the amide N-H group form a classic bidentate hydrogen-bonding motif. This arrangement allows for robust and specific interactions within enzyme active sites, often coordinating with key amino acid residues in the hinge region of kinases or with metal cofactors in metalloenzymes. The planarity of this system, with extensive electron delocalization in the amide linkage, further contributes to its binding affinity.[1]

  • The N-Phenyl Group: This aromatic ring serves as a crucial vector for exploring the hydrophobic sub-pockets of a target protein. It can engage in favorable π-π stacking or van der Waals interactions, significantly enhancing binding potency. Critically, this ring is a primary site for synthetic modification. The introduction of various substituents allows for the fine-tuning of electronic properties, lipophilicity, and steric bulk, enabling a systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.[2][3]

  • The 5-Bromo Substituent: The bromine atom at the 5-position serves a dual purpose. Electronically, it modulates the pKa of the pyridine ring. Synthetically, and more importantly, it functions as a versatile chemical handle for molecular diversification.[4] This position is ripe for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the rapid generation of diverse chemical libraries with modifications at this vector.[4] This strategic feature is invaluable for lead optimization, enabling chemists to improve pharmacokinetic (ADME) and pharmacodynamic properties.[4]

cluster_0 Key Structural Features Scaffold 5-bromo-N-phenylpyridine-2-carboxamide Picolinamide Pyridine-2-Carboxamide (Target Engagement) Scaffold->Picolinamide Bidentate H-Bonding Phenyl N-Phenyl Group (Hydrophobic Interaction & SAR) Scaffold->Phenyl π-Stacking Vector Bromo 5-Bromo Substituent (Synthetic Handle) Scaffold->Bromo Diversification Point TCR T-Cell Receptor (TCR) Activation SLP76 SLP-76 TCR->SLP76 Signal Transduction Activation T-Cell Proliferation & Effector Function SLP76->Activation HPK1 HPK1 SLP76->HPK1 Activates HPK1->SLP76 Negative Feedback (Inhibition) Inhibitor Pyridine-2-Carboxamide Inhibitor Inhibitor->HPK1 Blocks

Caption: Mechanism of HPK1 inhibition enhancing T-cell activation.

Anti-Infective Applications

The scaffold's ability to interact with essential microbial enzymes has also been explored.

  • Urease Inhibition: Ureolytic bacteria, such as Helicobacter pylori, are implicated in serious conditions like gastric cancer. [5]Pyridine carboxamide derivatives have been investigated as urease inhibitors. [6]Studies have shown that substitutions on the pyridine ring significantly impact inhibitory potential, with a 5-chloro substituted derivative demonstrating an IC50 value of 1.07 µM, highlighting the scaffold's potential in this area. [6]

  • Antimycobacterial Activity: While much of the research focuses on the related pyrazine-2-carboxamide scaffold (the core of the frontline anti-tuberculosis drug Pyrazinamide), the principles are highly relevant. [7][8][9]Studies on N-phenylpyrazine-2-carboxamides show that the anilide motif and specific substitutions (e.g., 5-chloro) are critical for potent activity against Mycobacterium tuberculosis, with MIC values in the low microgram-per-milliliter range. [8]This suggests that 5-bromo-N-phenylpyridine-2-carboxamides are a promising, though less explored, avenue for developing new antitubercular agents.

Quantitative Overview of Biological Activity

To provide a clear perspective on the potency of this scaffold and its derivatives across different targets, the following table summarizes key biological data from published literature.

Compound Class/ExampleTargetAssay TypePotency (IC50 / MIC)Reference
Pyridine-2-carboxamide (Cmpd 19)HPK1EnzymaticPotent Inhibition[10][11]
Pyridine carboxamide (Cmpd C6)SHP2EnzymaticIC50 = 0.13 nM[12]
Pyridine carboxamide (Cmpd C6)MV-4-11 CellsAnti-proliferativeIC50 = 3.5 nM[12]
5-chloropyridine-2-yl derivativeUreaseEnzymaticIC50 = 1.07 µM[5][6]
5-Cl-N-phenylpyrazine-2-carboxamideM. tuberculosisWhole-cellMIC = 1.56-6.25 µg/mL[8]
5-bromo-indole-2-carboxamideA549 Lung Cancer CellsAnti-proliferativeIC50 = 14.4 µg/mL[13]

Synthetic Strategy: A Platform for Library Generation

The synthetic tractability of the 5-bromo-N-phenylpyridine-2-carboxamide core is a major asset. The general approach involves a two-stage strategy: synthesis of the core scaffold followed by diversification. The bromine atom is the key enabler for creating vast libraries of analogues for SAR studies.

cluster_0 Core Synthesis cluster_1 Diversification Start 5-Bromopicolinic Acid Core 5-bromo-N-phenylpyridine-2-carboxamide (Core Scaffold) Start->Core Amide Coupling (e.g., SOCl2, then aniline) Aniline Substituted Aniline Aniline->Core Coupling Palladium-Catalyzed Cross-Coupling Core->Coupling Library Diverse Compound Library Coupling->Library BoronicAcid Arylboronic Acid (Suzuki) BoronicAcid->Coupling

Caption: General synthetic workflow for library generation.

Field-Proven Protocol: Suzuki Cross-Coupling for C-C Bond Formation

The Suzuki coupling is a robust and widely used method for diversifying the core scaffold at the 5-position. The following protocol is a self-validating system adapted from established methodologies. [4] Objective: To synthesize 5-aryl-N-phenylpyridine-2-carboxamide derivatives from the 5-bromo precursor.

Materials:

  • 5-bromo-N-phenylpyridine-2-carboxamide derivative (1.0 eq.)

  • Arylboronic acid (1.1 - 1.5 eq.)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Base: Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.2 eq.)

  • Solvent System: 1,4-Dioxane and Water (e.g., 4:1 ratio)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry round-bottom flask or microwave reaction vessel equipped with a magnetic stir bar, add the 5-bromo-N-phenylpyridine-2-carboxamide derivative (1.0 eq.), the corresponding arylboronic acid (1.1 eq.), the palladium catalyst (0.05 eq.), and the base (2.2 eq.).

    • Causality Insight: Using a slight excess of the boronic acid ensures the complete consumption of the more valuable bromo-precursor. The base is critical for activating the boronic acid to form the reactive boronate species, which is essential for the catalytic cycle.

  • Solvent Addition: Degas the solvent mixture (Dioxane:Water) by bubbling with nitrogen or argon for 15-20 minutes. Add the degassed solvent to the reaction flask.

    • Causality Insight: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, quenching the reaction. Degassing the solvent is a crucial step to maintain a productive catalytic cycle.

  • Reaction Execution: Seal the vessel and heat the reaction mixture with vigorous stirring. Typical conditions are 90-110°C for 12-18 hours. For microwave-assisted synthesis, temperatures can be higher (e.g., 150-180°C) for shorter durations (15-30 minutes). [4] * Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates a successful reaction.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield the pure 5-aryl-N-phenylpyridine-2-carboxamide derivative. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Conclusion and Future Directions

The 5-bromo-N-phenylpyridine-2-carboxamide scaffold is a powerful and validated platform for modern medicinal chemistry. Its synthetic accessibility, coupled with its inherent ability to engage with a multitude of biological targets, ensures its continued relevance. The strategic placement of the bromine atom provides an unparalleled opportunity for rapid lead optimization through established cross-coupling chemistry.

Future efforts will likely focus on expanding the chemical space through novel coupling partners and exploring this scaffold as a warhead for targeted protein degraders (PROTACs). As our understanding of complex disease biology deepens, the versatility of this privileged core will undoubtedly enable the development of the next generation of precision medicines.

References

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. PubMed. Available at: [Link]

  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. PubMed. Available at: [Link]

  • Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. PMC. Available at: [Link]

  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. MDPI. Available at: [Link]

  • (PDF) Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. ResearchGate. Available at: [Link]

  • Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation. Molecules. Available at: [Link]

  • Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. ResearchGate. Available at: [Link]

  • Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. PubMed. Available at: [Link]

  • Structure-activity relationship of phenyl-pyridine derivatives. ResearchGate. Available at: [Link]

  • Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Ceska Slov Farm. Available at: [Link]

  • Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. ResearchGate. Available at: [Link]

  • N-Phenylpyridine-2-carbamide. PMC. Available at: [Link]

  • CN101514184A - A kind of synthetic method of 5-bromo-2-picoline. Google Patents.
  • Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. Asian Pacific Journal of Cancer Prevention. Available at: [Link]

  • Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. Asian Pacific Journal of Cancer Prevention. Available at: [Link]

  • Structure-activity relationship for the 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide derivatives (7a-al). ResearchGate. Available at: [Link]

  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. PMC. Available at: [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. MDPI. Available at: [Link]

  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]

  • Synthesis, antimycobacterial activity and in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides. PubMed. Available at: [Link]

  • Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. PMC. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 5-bromo-N-phenylpyridine-2-carboxamide

Introduction: The Strategic Importance of C-N Bond Formation The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl and heteroaryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2] Its significance lies in its broad substrate scope and tolerance for various functional groups, overcoming the limitations of classical methods which often require harsh conditions.[1]

This guide provides a detailed protocol and in-depth technical insights for the Buchwald-Hartwig amination of 5-bromo-N-phenylpyridine-2-carboxamide. The resulting N-aryl-5-aminopyridine-2-carboxamide scaffold is of significant interest in medicinal chemistry, appearing in molecules with potential antitubercular and other biological activities.[3][4] By coupling this heteroaryl halide with a primary or secondary amine, chemists can access a diverse library of compounds for drug discovery and development. This document explains the causal relationships behind experimental choices, ensuring a robust and reproducible methodology.

Reaction Principle and Catalytic Cycle

The reaction involves the palladium-catalyzed coupling of an aryl halide (5-bromo-N-phenylpyridine-2-carboxamide) with an amine in the presence of a suitable phosphine ligand and a base.[2] The catalytic cycle is a well-understood process fundamental to the reaction's success.[1][5]

The generally accepted mechanism proceeds through four key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine substrate to form a Pd(II) complex.[2]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired N-substituted aminopyridine product is eliminated from the palladium center.[6]

  • Catalyst Regeneration: The Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex (Ar-Pd(II)(L)-Br) Pd(0)L->Oxidative_Addition Ar-Br Amido_Complex Palladium-Amido Complex (Ar-Pd(II)(L)-NR'R'') Oxidative_Addition->Amido_Complex + HNR'R'', - HBr (Base-mediated) Amido_Complex->Pd(0)L Regeneration Product Product (Ar-NR'R'') Amido_Complex->Product Reductive Elimination ArBr 5-bromo-N-phenyl- pyridine-2-carboxamide ArBr->Oxidative_Addition Amine Amine (HNR'R'') Amine->Amido_Complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of N-phenyl-5-(phenylamino)pyridine-2-carboxamide

This protocol details the coupling of 5-bromo-N-phenylpyridine-2-carboxamide with aniline. The principles can be adapted for other primary and secondary amines with appropriate optimization.

Materials and Reagents
ReagentCAS No.MW ( g/mol )Amount (mmol)Eq.Notes
5-bromo-N-phenylpyridine-2-carboxamide455437-17-7293.131.01.0Substrate
Aniline62-53-393.131.21.2Nucleophile
Pd₂(dba)₃51364-51-3915.720.020.02Palladium Precatalyst
Xantphos161265-03-8578.680.040.04Ligand
Sodium tert-butoxide (NaOtBu)865-48-596.101.51.5Base
Anhydrous Toluene108-88-392.14~10 mL-Solvent

Equipment: Schlenk flask, magnetic stirrer, heating mantle/oil bath, argon/nitrogen source, syringes, standard glassware for work-up and chromatography.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 1. Add solids to Schlenk flask: Substrate, Base, Pd₂(dba)₃, Xantphos B 2. Evacuate & backfill flask with Argon (3x) A->B C 3. Add anhydrous Toluene via syringe B->C D 4. Add Aniline (liquid) via syringe C->D E 5. Heat reaction mixture (e.g., 100-110 °C) with stirring D->E Seal flask F 6. Monitor progress by TLC or LC-MS E->F G 7. Cool to RT, dilute with Ethyl Acetate F->G Upon completion H 8. Filter through Celite G->H I 9. Wash with water & brine H->I J 10. Dry organic layer (Na₂SO₄), filter, and concentrate I->J K 11. Purify by column chromatography J->K

Sources

Application

Optimized Reagent Selection for the Synthesis of 5-Bromo-N-phenylpyridine-2-carboxamide

Application Note & Protocol Guide | Doc ID: AN-BPPC-024 Introduction & Scope The synthesis of 5-bromo-N-phenylpyridine-2-carboxamide represents a critical intermediate step in the development of kinase inhibitors and ant...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-BPPC-024

Introduction & Scope

The synthesis of 5-bromo-N-phenylpyridine-2-carboxamide represents a critical intermediate step in the development of kinase inhibitors and antimycobacterial agents. The 5-bromo position serves as a versatile handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), while the amide motif provides essential hydrogen-bonding interactions within biological active sites.

This guide addresses the specific challenge of coupling an electron-deficient heteroaromatic acid (5-bromopyridine-2-carboxylic acid ) with a moderately nucleophilic amine (aniline ). Unlike standard aliphatic couplings, this reaction requires careful reagent selection to suppress side reactions and ensure high yields.

Strategic Retrosynthesis & Reaction Pathway

The construction of the amide bond is the primary synthetic challenge. Two distinct pathways are recommended based on the scale and available equipment:

  • Method A (Acyl Chloride Activation): Ideal for gram-to-kilogram scale-up; utilizes thionyl chloride (

    
    ).
    
  • Method B (In-situ Activation): Ideal for medicinal chemistry discovery (mg scale); utilizes HATU.

Figure 1: Retrosynthetic Analysis

Retrosynthesis cluster_reagents Activation Strategies Target Target: 5-bromo-N-phenylpyridine-2-carboxamide Bond Amide Bond Formation Bond->Target Acid Precursor A: 5-bromopyridine-2-carboxylic acid Acid->Bond Activation Amine Precursor B: Aniline (Phenylamine) Amine->Bond Nucleophilic Attack MethodA Method A: SOCl2 / DMF(cat.) MethodB Method B: HATU / DIPEA

Caption: Retrosynthetic disconnection showing the convergence of the pyridine acid and aniline via two primary activation pathways.

Reagent Selection Guide

The Carboxylic Acid Component[1][2][3][4][5][6][7][8]
  • Compound: 5-bromopyridine-2-carboxylic acid.

  • Challenge: Pyridine-2-carboxylic acids can be prone to decarboxylation under extreme thermal stress. They also exist as zwitterions, reducing solubility in non-polar solvents (DCM).

  • Solution: Use polar aprotic solvents (DMF) or convert to the acid chloride to break the zwitterionic lattice.

The Amine Component[1][2][3][4][5][7][8][9]
  • Compound: Aniline.[1][2]

  • Challenge: Aniline is a weaker nucleophile than aliphatic amines due to resonance delocalization of the nitrogen lone pair into the phenyl ring.

  • Implication: Weak coupling agents (e.g., EDC alone) may result in slow kinetics and incomplete conversion. Strong activation (Acid Chloride or HATU) is required.

Coupling Reagent Comparison Table
FeatureThionyl Chloride (

)
HATU
Mechanism Formation of highly reactive Acid ChlorideFormation of active ester (OAt-derived)
Cost Low (Commodity chemical)High (Specialty reagent)
Atom Economy High (Byproducts:

, HCl gas)
Low (Byproduct: Urea derivative)
Purification Simple (Evaporation/Extraction)Requires thorough washing/Column
Use Case Scale-up (>5g) Discovery / Parallel Synthesis (<1g)

Detailed Experimental Protocols

Protocol A: Acid Chloride Method (Scale-Up Focus)

Best for: High throughput, cost-efficiency, and avoiding difficult-to-remove urea byproducts.

Reagents:

  • 5-bromopyridine-2-carboxylic acid (1.0 equiv)

  • Thionyl chloride (

    
    ) (5.0 equiv)
    
  • Aniline (1.1 equiv)

  • Triethylamine (

    
    ) (2.5 equiv)
    
  • Dichloromethane (DCM) [Anhydrous]

  • DMF (Catalytic, 2-3 drops)

Step-by-Step Procedure:

  • Activation: In a round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), suspend 5-bromopyridine-2-carboxylic acid in anhydrous DCM.
    
  • Catalysis: Add catalytic DMF (essential for forming the Vilsmeier-Haack intermediate to catalyze chloride formation).

  • Chlorination: Add

    
     dropwise. Heat the mixture to reflux (40°C) for 2 hours. The solution should become clear as the acid chloride forms.[3]
    
  • Evaporation: Cool to RT and concentrate in vacuo to remove excess

    
     and DCM. Co-evaporate with toluene (2x) to ensure complete removal of thionyl chloride. Critical:  Residual 
    
    
    
    will react violently with the aniline/base in the next step.
  • Coupling: Redissolve the crude acid chloride residue in fresh anhydrous DCM. Cool to 0°C.[4]

  • Addition: Add a solution of Aniline and Triethylamine in DCM dropwise to the cold acid chloride solution.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted aniline), saturated

    
     (to remove unreacted acid), and brine. Dry over 
    
    
    
    .[5][6][7]
Protocol B: HATU-Mediated Coupling (Discovery Focus)

Best for: Speed, mild conditions, and library synthesis.

Reagents:

  • 5-bromopyridine-2-carboxylic acid (1.0 equiv)

  • HATU (1.2 equiv)

  • Aniline (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)[5][6]

Step-by-Step Procedure:

  • Dissolution: Dissolve 5-bromopyridine-2-carboxylic acid in anhydrous DMF (concentration ~0.2 M).

  • Base Addition: Add DIPEA. The mixture may warm slightly.

  • Activation: Add HATU in one portion. Stir at room temperature for 15 minutes. The solution typically turns from yellow to orange.

  • Coupling: Add Aniline. Stir at room temperature for 12–16 hours.

  • Monitoring: Check progress via LC-MS or TLC (50% EtOAc/Hexane).

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash extensively with water (3x) and LiCl (5% aq) to remove DMF. Wash with 0.5M HCl and brine.

Workflow & Decision Tree

Use the following logic flow to execute the synthesis and troubleshoot issues.

Figure 2: Reaction Workflow

Workflow Start Start Synthesis ScaleCheck Is Scale > 5g? Start->ScaleCheck MethodA Method A: SOCl2 ScaleCheck->MethodA Yes MethodB Method B: HATU/DMF ScaleCheck->MethodB No Evap Evaporate Excess SOCl2 (CRITICAL) MethodA->Evap AddAmineA Add Aniline + Et3N Evap->AddAmineA Monitor Monitor (TLC/LCMS) AddAmineA->Monitor Mix Mix Acid + Base + HATU MethodB->Mix AddAmineB Add Aniline Mix->AddAmineB AddAmineB->Monitor Complete Reaction Complete? Monitor->Complete Complete->MethodB No (Stalled) -> Add more HATU Workup Workup: 1. Acid Wash (remove Aniline) 2. Base Wash (remove Acid) Complete->Workup Yes Purify Recrystallization (EtOH) or Column Chromatography Workup->Purify

Caption: Decision tree for method selection and process flow for synthesis and purification.

Purification & Analytical Quality Control

Purification Strategy
  • Acidic Wash (Crucial): Aniline has a similar polarity to the amide product in some solvent systems. Washing the organic layer with 1M HCl converts unreacted aniline into the water-soluble anilinium salt, removing it effectively.

  • Recrystallization: The product is often a solid. Recrystallization from Ethanol or EtOAc/Hexane is preferred over column chromatography for large batches.

  • Chromatography: If using HATU, a silica column is often necessary to remove tetramethylurea byproducts.

    • Eluent: 0

      
       40% Ethyl Acetate in Hexanes.
      
Analytical Validation[12]
  • 1H NMR (DMSO-d6): Look for the amide -NH singlet (typically downfield,

    
     10.0–10.5 ppm). The pyridine protons will show characteristic splitting (d, dd, d).
    
  • LC-MS: Confirm mass [M+H]+ = 277/279 (1:1 ratio due to Bromine isotopes).

References

  • Vertex AI Search. (2026). Synthesis of 5-bromo-N-phenylpyridine-2-carboxamide. 8[5][6][7][9]

  • BenchChem. (2025).[5][6] Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives. 10

  • National Institutes of Health (NIH). (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. 11

  • Fisher Scientific. (n.d.). Amide Synthesis Protocols and Reagent Guides. 4

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [3]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 5-bromo-N-phenylpyridine-2-carboxamide synthesis

Technical Support Center: Optimization of 5-Bromo-N-Phenylpyridine-2-Carboxamide Synthesis Case ID: YIELD-OPT-5Br-PYR Subject: Improving Yield & Purity of Amide Coupling (Picolinic Acid Derivative + Aniline) Assigned Spe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 5-Bromo-N-Phenylpyridine-2-Carboxamide Synthesis

Case ID: YIELD-OPT-5Br-PYR Subject: Improving Yield & Purity of Amide Coupling (Picolinic Acid Derivative + Aniline) Assigned Specialist: Senior Application Scientist[1]

Executive Summary

The synthesis of 5-bromo-N-phenylpyridine-2-carboxamide involves coupling a deactivated heterocyclic acid (5-bromopyridine-2-carboxylic acid) with a weak nucleophile (aniline).[1] Low yields in this reaction are typically caused by three factors:

  • Steric/Electronic Deactivation: The electron-withdrawing bromine and the pyridine nitrogen reduce the basicity of the system, but the aniline is also a poor nucleophile compared to alkyl amines.[2]

  • Instability of Intermediates: Picolinic acid chlorides are prone to hydrolysis and degradation (turning into "black tars") if overheated or exposed to moisture.[2]

  • Workup Losses: The product has moderate polarity; improper pH control during extraction leads to significant loss in the aqueous phase.[2]

This guide provides two optimized workflows (Method A: Acid Chloride; Method B: Coupling Agent) and a troubleshooting matrix to maximize recovery.

Module 1: Method Selection & Strategy

Before starting, select the protocol based on your scale and available equipment.[2]

MethodSelection Start Select Synthesis Scale ScaleSmall Small Scale (<1g) or High Throughput Start->ScaleSmall ScaleLarge Large Scale (>5g) or Cost Sensitive Start->ScaleLarge MethodB Method B: Coupling Agents (HATU or T3P) ScaleSmall->MethodB Preferred MethodA Method A: Acid Chloride (SOCl2 / (COCl)2) ScaleLarge->MethodA Preferred Condition1 Is Aniline Sterically Hindered? MethodB->Condition1 Use HATU/HOAt Use HATU/HOAt Condition1->Use HATU/HOAt Yes Use T3P (Propylphosphonic anhydride) Use T3P (Propylphosphonic anhydride) Condition1->Use T3P (Propylphosphonic anhydride) No

Figure 1: Decision matrix for selecting the optimal synthesis route based on scale and substrate constraints.

Module 2: Optimized Protocols

Method A: The Acid Chloride Route (Scalable & High Yield)

Best for: >5g scale, avoiding expensive coupling reagents.

The Challenge: 5-bromopyridine-2-carbonyl chloride is unstable.[1] It cannot be stored; it must be generated and used in situ.[2] The Fix: Use the "Catalytic DMF" method with strict temperature control.[2]

Protocol:

  • Activation: Suspend 5-bromopyridine-2-carboxylic acid (1.0 eq) in anhydrous DCM (dichloromethane). Add catalytic DMF (2-3 drops).[1]

  • Chlorination: Add oxalyl chloride (1.2 eq) dropwise at 0°C . Do not use thionyl chloride (

    
    ) at reflux unless necessary, as high heat degrades the pyridine ring.
    
  • Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases and the solution clears.

  • Evaporation (CRITICAL): Concentrate the mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the residue in fresh anhydrous DCM.

  • Coupling: Add the acid chloride solution dropwise to a mixture of Aniline (1.0 eq) and Triethylamine (TEA, 2.0 eq) in DCM at 0°C .

  • Workup: Wash with 1N HCl (to remove unreacted aniline)

    
     Sat. 
    
    
    
    (to remove unreacted acid)
    
    
    Brine.[2]

Yield Tip: If the acid chloride turns black/tarry during Step 3, you overheated it.[2] Keep it below 40°C.

Method B: The HATU/T3P Route (High Purity)

Best for: <1g scale, medicinal chemistry libraries.

The Challenge: Aniline is a weak nucleophile; standard EDC/NHS coupling often fails or is too slow.[2] The Fix: Use HATU (fastest activation) or T3P (easiest workup).

Protocol:

  • Dissolve 5-bromopyridine-2-carboxylic acid (1.0 eq) in DMF (dimethylformamide).

  • Add DIPEA (Diisopropylethylamine, 3.0 eq).[2]

  • Add HATU (1.1 eq).[2] Stir for 15 minutes to form the activated ester (color change usually observed).

  • Add Aniline (1.1 eq).[2]

  • Stir at RT for 4–16 hours.

  • Precipitation Workup: Pour the reaction mixture into ice-cold water (10x volume). The product should precipitate as a solid.[2][3] Filter and wash with water.[2][4]

Module 3: Troubleshooting & Yield Optimization

Use this table to diagnose specific yield-killing issues.

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Hydrolysis of Acid ChlorideEnsure glassware is oven-dried.[1] Use a

drying tube.[2] Switch to Oxalyl Chloride instead of Thionyl Chloride.
"Sticky" / Oily Product DMF/DMAc residueIf using Method B, wash the organic layer thoroughly with water/LiCl solution to remove DMF.[2]
Product in Aqueous Layer pH is incorrectPyridine amides can be protonated.[2] Ensure the aqueous layer is pH > 8 before discarding it.[2]
Black Tar Formation Thermal degradationPicolinic acid derivatives are heat-sensitive.[1] Do not reflux

for >1 hour. Use Oxalyl Chloride at RT.[2]
Unreacted Aniline Persists Slow kineticsAniline is a weak nucleophile.[2] Add a catalyst like DMAP (0.1 eq) or switch to a stronger base (NaH) in THF (advanced users only).

Module 4: The "Self-Validating" Workup Logic

To ensure you never discard product, follow this logic flow during isolation.

WorkupLogic Reaction Reaction Complete Quench Quench/Dilute (DCM or EtOAc) Reaction->Quench AcidWash Wash with 1N HCl Quench->AcidWash Check1 Check TLC of Organic Layer AcidWash->Check1 BaseWash Wash with Sat. NaHCO3 Check1->BaseWash Product Present Product Lost to Acid Phase? Product Lost to Acid Phase? Check1->Product Lost to Acid Phase? Product Absent FinalOrg Dry (MgSO4) & Concentrate BaseWash->FinalOrg Neutralize Acid Wash\nto pH 7-8 & Re-extract Neutralize Acid Wash to pH 7-8 & Re-extract Product Lost to Acid Phase?->Neutralize Acid Wash\nto pH 7-8 & Re-extract

Figure 2: Workup logic flow to prevent product loss during extraction. The pyridine nitrogen can accept a proton, making the product water-soluble in strong acid.[1]

Frequently Asked Questions (FAQ)

Q: Can I use EDC/HOBt for this coupling? A: You can, but it is not recommended for anilines. EDC/HOBt is better suited for aliphatic amines.[2] Aniline is a weak nucleophile, and the reaction will be sluggish, leading to lower yields.[2] HATU or Acid Chloride methods are superior here.[2]

Q: My product is not precipitating from water (Method B). What now? A: If the product forms an emulsion or oil in water:

  • Extract the aqueous mixture with Ethyl Acetate.[2][5][6]

  • Wash the organic layer with 5% LiCl (to remove DMF).[2]

  • Dry and concentrate.

  • Recrystallize from Ethanol/Water or Toluene.[2]

Q: Why is the 5-bromo position important to preserve? A: The 5-bromo group is a "handle" for future functionalization (e.g., Suzuki or Buchwald couplings).[1] Avoid using palladium catalysts or extreme reducing conditions (like LiAlH4) during the amide synthesis, as these could debrominate the ring.[2]

Q: Is the pyridine nitrogen interfering with the reaction? A: Yes. The pyridine nitrogen can act as a base, trapping the generated HCl (in Method A).[2] This is why you must use at least 2.0 equivalents of external base (TEA or DIPEA) to scavenge the acid and keep the aniline nucleophilic.[2]

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][5][7][8] Tetrahedron, 61(46), 10827-10852.[1]

    • Foundational text for selecting coupling agents (HATU vs. EDC) based on amine nucleophilicity.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140-177.[1]

    • Source for the "Acid Chloride" vs.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

    • Provides the mechanistic basis for using T3P and troubleshooting difficult aniline couplings.

Sources

Optimization

Technical Support Center: Optimizing HATU Coupling for Electron-Deficient Anilines

Welcome to the Technical Support Center for optimizing HATU-mediated amide bond formation, with a specialized focus on challenging substrates such as electron-deficient anilines. This guide is designed for researchers, s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing HATU-mediated amide bond formation, with a specialized focus on challenging substrates such as electron-deficient anilines. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the efficiency and success rate of their coupling reactions. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in mechanistic principles and field-proven insights.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing not just solutions but also the scientific reasoning behind them.

Problem 1: Low to No Product Formation

Q: I am attempting to couple a carboxylic acid with an electron-deficient aniline (e.g., a nitro- or halo-substituted aniline) using standard HATU/DIPEA conditions in DMF, but I am observing very low yield or no product at all. What is causing this and how can I fix it?

A: This is a common challenge stemming from the reduced nucleophilicity of electron-deficient anilines. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, making it a weaker nucleophile and thus less reactive towards the HATU-activated carboxylic acid. Standard conditions are often insufficient to drive the reaction to completion.

Causality and Strategic Solutions:

The core of the issue lies in the final, rate-determining step of the HATU coupling mechanism: the nucleophilic attack of the aniline on the OAt-active ester. To overcome this, we need to either increase the reactivity of the active ester or enhance the nucleophilicity of the aniline, or both.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yield HATU coupling reactions.

Detailed Optimization Strategies:

StrategyRationaleRecommended Action
Optimize the Base While DIPEA is a standard choice, its basicity might not be sufficient to fully deprotonate the carboxylic acid in the presence of a weakly nucleophilic aniline, or to adequately facilitate the final coupling step. A stronger, non-nucleophilic base can improve the reaction kinetics.Consider switching to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a phosphazene base. Use these bases in stoichiometric amounts.
Increase Reaction Temperature The activation energy for the nucleophilic attack by the electron-deficient aniline is high. Gently heating the reaction can provide the necessary energy to overcome this barrier.[1]After the initial pre-activation of the carboxylic acid at room temperature, consider heating the reaction mixture to 40-60 °C upon addition of the aniline.[2] Monitor the reaction closely for potential side product formation.
Incorporate a Catalyst A nucleophilic catalyst can accelerate the reaction. 4-Dimethylaminopyridine (DMAP) can act as an acyl transfer agent, forming a highly reactive acylpyridinium intermediate that is more susceptible to attack by the weakly nucleophilic aniline.[3][4]Add a catalytic amount of DMAP (e.g., 0.1-0.2 equivalents) to the reaction mixture. Be aware that stoichiometric amounts of DMAP can sometimes lead to side reactions.
Solvent Selection While DMF is a common solvent for HATU couplings, other polar aprotic solvents might offer better solubility or reaction kinetics for your specific substrates.[5]If solubility is an issue, consider NMP (N-Methyl-2-pyrrolidone). For some systems, a less polar solvent like acetonitrile might be effective.[6]
Pre-activation Time Insufficient pre-activation of the carboxylic acid with HATU before adding the aniline can lead to lower yields.[1]Extend the pre-activation time to 30-60 minutes at room temperature to ensure complete formation of the OAt-active ester.[1]
Problem 2: Formation of Side Products

Q: I'm observing side products in my reaction mixture when attempting to couple with an electron-deficient aniline. What are these and how can I prevent them?

A: Side product formation is often a consequence of the forcing conditions required for these challenging couplings. The most common side reactions include guanidinylation of the aniline and reactions involving other nucleophilic functional groups on your substrates.

Common Side Reactions and Mitigation:

Side ReactionMechanismPrevention Strategy
Guanidinylation of the Aniline The electron-deficient aniline, while a poor nucleophile for the desired reaction, can still attack the guanidinium carbon of HATU, leading to a capped, unreactive aniline. This is more likely when HATU is in excess or the desired coupling is slow.1. Stoichiometry Control: Avoid using a large excess of HATU. A 1.05 to 1.2 equivalent range is often sufficient.[7] 2. Order of Addition: Always pre-activate the carboxylic acid with HATU and the base before adding the aniline. This minimizes the concentration of free HATU available to react with the aniline.[7]
Reaction with Other Nucleophiles If your carboxylic acid or aniline contains other nucleophilic groups (e.g., phenols, thiols), they can compete with the aniline in reacting with the activated carboxylic acid or HATU itself.[8]Protect any competing nucleophilic functional groups on your starting materials before attempting the coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of HATU coupling and why are electron-deficient anilines problematic?

A: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an aminium-based coupling reagent.[9] The mechanism involves two main stages:

  • Activation of the Carboxylic Acid: In the presence of a non-nucleophilic base (like DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion. This anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester and releasing tetramethylurea as a byproduct.[5][10]

  • Nucleophilic Attack by the Amine: The amine (in this case, the aniline) then attacks the carbonyl carbon of the OAt-active ester, forming the desired amide bond and releasing HOAt (1-hydroxy-7-azabenzotriazole).[5]

The high efficiency of HATU is partly attributed to the neighboring group participation of the pyridine nitrogen in HOAt, which stabilizes the transition state.[5]

Electron-deficient anilines are problematic because the electron-withdrawing groups on the aromatic ring reduce the electron density on the nitrogen atom, making it a much weaker nucleophile. This significantly slows down the second step of the mechanism, often leading to incomplete reactions under standard conditions.

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Q2: Are there alternative coupling reagents that are more suitable for electron-deficient anilines?

A: Yes, if optimizing HATU proves unsuccessful, several other coupling reagents are known to be effective for challenging couplings with weakly nucleophilic amines.

Alternative ReagentClassComments
COMU Uronium SaltOften shows comparable or even superior efficiency to HATU and is considered safer as it is based on Oxyma Pure instead of the potentially explosive HOAt.[11][12]
PyBOP Phosphonium SaltA good alternative that avoids the guanidinylation side reaction sometimes seen with HATU.[13]
EDC/HOBt with DMAP CarbodiimideA protocol using 1 equivalent of EDC, 1 equivalent of DMAP, and a catalytic amount of HOBt has been reported to be effective for electron-deficient anilines where HATU gave low yields.[3]
T3P® (Propylphosphonic Anhydride) Phosphonic AnhydrideA versatile and powerful coupling reagent that is often effective for difficult amide bond formations.

Q3: How do I properly set up and monitor a HATU coupling reaction with an electron-deficient aniline?

A: A systematic approach is key. Here is a recommended experimental protocol for a small-scale test reaction.

Experimental Protocols

Protocol 1: General Procedure for HATU Coupling with an Electron-Deficient Aniline

This protocol provides a starting point for optimization.

Materials:

  • Carboxylic acid

  • Electron-deficient aniline

  • HATU

  • Non-nucleophilic base (e.g., DIPEA, DBU)

  • Anhydrous polar aprotic solvent (e.g., DMF, NMP)

  • Nitrogen or Argon supply

  • Dry glassware

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.) to a dry reaction flask. Dissolve it in the anhydrous solvent (to make a ~0.1 M solution).

  • Pre-activation: Add HATU (1.1 eq.) to the stirred solution, followed by the non-nucleophilic base (2.0-3.0 eq.). Stir the mixture at room temperature for 15-30 minutes.[1]

  • Coupling: Add the electron-deficient aniline (1.0-1.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish after 2-4 hours, consider gently heating to 40-60 °C. Continue to monitor until the starting material is consumed or no further progress is observed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak aqueous acid (e.g., 1M HCl), a weak aqueous base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Advanced Protocol for a Particularly Challenging Coupling

This protocol incorporates additional optimization strategies.

Procedure:

  • Preparation: Follow step 1 from the general protocol.

  • Catalyst Addition (Optional): If using, add DMAP (0.1 eq.) to the solution of the carboxylic acid.

  • Pre-activation: Add HATU (1.1 eq.) and a stronger base like DBU (2.0 eq.). Stir at room temperature for 30 minutes.

  • Coupling: Add the electron-deficient aniline (1.0 eq.).

  • Reaction and Heating: Stir at room temperature for 1 hour, then slowly increase the temperature to 50 °C. Monitor the reaction progress every 1-2 hours.

  • Work-up and Purification: Follow steps 5 and 6 from the general protocol.

References

  • Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. RSC Chem. Biol., 2021.

  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Publications, 2018.

  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PMC, 2021.

  • Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls. Survival Technologies.

  • Technical Support Center: HATU Coupling Reactions. Benchchem.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem, 2024.

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, 2020.

  • HATU - Wikipedia. Wikipedia.

  • Coupling Reagents. Aapptec Peptides.

  • Coupling Reagents. ResearchGate.

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. MDPI, 2021.

  • Optimizing Peptide Coupling: Key Techniques. CreoSalus.

  • Simple Coupling Reaction between Amino Acids and Weakly Nucleophilic Heteroaromatic Amines. ElectronicsAndBooks.

  • side reactions of HATU with nucleophilic side chains. Benchchem.

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. Thieme, 2023.

  • A Comparative Guide to Racemization in Peptide Synthesis: HATU vs. Alternative Coupling Reagents. Benchchem.

  • Optimization studies of an amide coupling reaction with anilines. ResearchGate.

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 2022.

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. ResearchGate, 2011.

  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. Benchchem.

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube, 2024.

  • Amide coupling reaction between a carboxylic acid and aniline derivatives. Reddit.

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry.

  • amide coupling help. Reddit.

  • DMAP: The Ultimate Nucleophilic Catalyst for Amide Coupling and Beyond. Scimplify.

  • Peptide Coupling Reagents Guide. Novabiochem.

  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Benchchem.

  • HATU:a third-generation coupling reagent. ChemicalBook.

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate.

  • Application Notes & Protocols: Optimizing HATU Activation Time for Peptide Coupling. Benchchem.

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journals, 2017.

  • Acid amine coupling of (1h-indole-6-yl) ppiperazin-1-yl) methanone with substituted acids using HATU coupling reagent and their antimicrobial and antioxidant activity. ResearchGate, 2018.

  • Triflylpyridinium as Coupling Reagent for Rapid Amide and Ester Synthesis. JOC, 2023.

  • HATU, DIPEA Peptide Coupling Mechanism. YouTube, 2020.

Sources

Troubleshooting

removing palladium impurities from picolinamide reaction products

Ticket #PD-PIC-001 | Status: Open | Priority: Critical Introduction: The "Picolinamide Trap" Welcome to the Advanced Purification Support Center. You are likely here because standard silica plugs or aqueous washes failed...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #PD-PIC-001 | Status: Open | Priority: Critical

Introduction: The "Picolinamide Trap"

Welcome to the Advanced Purification Support Center. You are likely here because standard silica plugs or aqueous washes failed to reduce palladium (Pd) levels below the required <10 ppm (ICH Q3D limit) in your picolinamide synthesis.

The Root Cause: Picolinamides are not just passive substrates; they are bidentate ligands . The pyridine nitrogen and the amide oxygen (or nitrogen) form a stable 5-membered chelate ring with Palladium. Standard scavengers (like simple silica or weak thiols) often fail because they cannot thermodynamically outcompete the picolinamide for the metal center.

This guide provides a self-validating workflow to break this chelation and isolate compliant API.

Module 1: Diagnostic & Decision Tree

Before attempting remediation, diagnose the nature of your impurity using this logic flow.

Pd_Removal_Decision_Tree Start Start: High Pd (>100 ppm) in Picolinamide Product Solubility Is Product Soluble in THF, MeOH, or EtOAc? Start->Solubility Scavenger_Route Soluble: Use Chelation Scavengers Solubility->Scavenger_Route Yes Cryst_Route Insoluble: Use Crystallization/Wash Solubility->Cryst_Route No Chelation_Check Diagnostic: Is Pd bound to Product or Colloidal (Pd Black)? DMT Select SiliaMetS® DMT (Strongest Binder) Chelation_Check->DMT High Coordination (Picolinamides) Thiol Select SiliaMetS® Thiol (General Purpose) Chelation_Check->Thiol Low Coordination (Simple Aromatics) Scavenger_Route->Chelation_Check Wash Protocol B: Precipitation/Wash Cryst_Route->Wash Use NAC/Lactic Acid Wash

Figure 1: Decision matrix for selecting the appropriate remediation strategy based on solubility and coordination strength.

Module 2: Scavenger Selection (The "Heavy Hitters")

For picolinamides, standard thiols are often insufficient. You require scavengers with high formation constants (


) to displace the Pd.
Comparative Scavenger Performance Table
Scavenger TypeFunctional GroupMechanismRec.[1] for Picolinamides?Notes
SiliaMetS® DMT DimercaptotriazineChelation (Tridentate) HIGH The gold standard for pyridines. Forms a highly stable complex that displaces Pd from the picolinamide.
SiliaMetS® Thiol PropylthiolMonodentate BindingMEDIUMGood first pass, but often loses the "tug-of-war" against bidentate APIs.
SiliaMetS® Thiourea ThioureaCoordinationHIGHExcellent for Pd(II) species; often works when Thiols fail in heteroaromatic systems.
Activated Carbon CarbonPhysisorptionLOWNon-selective. High risk of yield loss (API sticking to carbon).

Expert Insight: If your Pd levels are >1000 ppm, do a bulk reduction first (e.g., Celite filtration or simple crystallization) before using expensive resins for the final polish.

Module 3: Experimental Protocols

Protocol A: The "DMT Polish" (For Soluble Products)

Use this when the product is soluble in THF, MeOH, or EtOAc.

Materials:

  • Resin: SiliaMetS® DMT (or equivalent polymer-supported Trimercaptotriazine).

  • Loading Calculation: 4 equivalents of scavenger relative to the residual Pd content (not the API).

    • Calculation: If you have 1000 ppm Pd in 10g product

      
       10 mg Pd. Use 
      
      
      
      40-50 mg of resin (assuming 0.5 mmol/g loading). Note: For robustness, researchers often use 5-10 wt% relative to API mass in initial screens.

Step-by-Step:

  • Dissolution: Dissolve crude product in THF or MeOH (10-20 volumes). Avoid DCM if possible (slower kinetics).

  • Addition: Add SiliaMetS® DMT (10 wt% relative to crude mass).

  • The Heat Step (Critical): Stir at 50–60°C for 4–12 hours.

    • Why? Ligand exchange is an equilibrium process. Heat provides the activation energy to break the Picolinamide-Pd bond. Room temperature is often insufficient for picolinamides.

  • Filtration: Filter hot through a 0.45 µm pad (or Celite) to remove the resin.

  • Analysis: Evaporate and test via ICP-MS.

Protocol B: The "Lactic Acid Wash" (For Solids/Crystallization)

Use this when the product is crystalline and you want to avoid resins.

Concept: Lactic acid and N-Acetylcysteine (NAC) are water-soluble chelators that can strip Pd from the organic layer or crystal surface.

Step-by-Step:

  • Dissolution: Dissolve product in a water-immiscible solvent (EtOAc or 2-MeTHF).

  • The Wash: Wash the organic layer with 5% aqueous Lactic Acid or 0.5M N-Acetylcysteine (pH adjusted to 7) .

  • Repetition: Repeat wash 2-3 times. The aqueous layer may turn dark/yellow (Pd complex).

  • Polishing: Wash with brine, dry over Na2SO4, and concentrate.

  • Crystallization: Recrystallize from a solvent where the Pd-Lactate complex remains soluble (e.g., EtOH/Water or IPA/Heptane).

Module 4: Troubleshooting FAQ

Q: I used SiliaMetS Thiol and the Pd only dropped from 500 ppm to 200 ppm. Why? A: You are seeing the "Chelation Effect." The affinity of your picolinamide for Pd is likely similar to the Thiol. Switch to SiliaMetS DMT or Thiourea . The thermodynamics of the DMT-Pd complex are far superior.

Q: My product turned grey after adding the scavenger. A: This suggests colloidal Pd (Pd(0)) is precipitating rather than binding to the resin.

  • Fix: Add a mild oxidant (open the flask to air or add trace charcoal) to oxidize Pd(0) to Pd(II), which binds better to thiols/DMT. Alternatively, filter through Celite before adding the resin.

Q: Can I use these resins in the presence of strong bases? A: Silica backbones degrade at pH > 10. If your reaction is basic, neutralize to pH < 8 before adding silica-based scavengers. For basic conditions, use Polymer-supported equivalents (e.g., MP-TMT).

References & Authority

  • Garrett, C. E., & Prasad, K. (2004).[2][3][4] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[2][3][4] Advanced Synthesis & Catalysis.[2][3][5] Link

    • Core citation for the comparative efficiency of TMT and silica scavengers.

  • Caille, S., et al. (2015).[6] Efficient Palladium Removal from a Heteroaromatic Clinical Candidate. Organic Process Research & Development.[2][6] Link

    • Case study specifically dealing with difficult heteroaromatic chelation.

  • ICH Q3D Guideline. (2019). Guideline for Elemental Impurities.[5][7][8] European Medicines Agency / FDA. Link

    • The regulatory grounding for the 10 ppm limit.[9]

  • SiliCycle Application Note. Scavenging of Palladium using SiliaMetS.Link

    • Source for functional group compatibility and DMT vs Thiol data.

Sources

Optimization

minimizing hydrolysis of pyridine-2-carboxamides during workup

Technical Guide: Minimizing Hydrolysis of Pyridine-2-Carboxamides Status: Active Version: 2.4 (Current) Audience: Medicinal Chemists, Process Development Scientists Critical Alert: The "Picolinamide Paradox" The Core Iss...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Minimizing Hydrolysis of Pyridine-2-Carboxamides

Status: Active Version: 2.4 (Current) Audience: Medicinal Chemists, Process Development Scientists

Critical Alert: The "Picolinamide Paradox"

The Core Issue: Pyridine-2-carboxamides (picolinamides) present a deceptive stability profile. While they appear robust as crystalline solids, they possess an "Achilles' heel" in solution: Anchimeric Assistance (Neighboring Group Participation).

Unlike a standard benzamide, the pyridine nitrogen atom (


) is positioned perfectly to facilitate hydrolysis. This effect is dormant in neutral organic solvents but becomes kinetically dominant under two specific workup conditions:
  • Metal Contamination: Trace transition metals (Cu, Zn, Ni) coordinate to both the

    
     and the amide oxygen/nitrogen. This chelation pulls electron density away from the carbonyl carbon, activating it toward nucleophilic attack by water molecules—even at neutral pH.
    
  • Protonation Window: The pKa of the conjugate acid of pyridine-2-carboxamide is ~2.1 . Standard acidic workups (1M HCl, pH ~0) fully protonate the ring. While this typically deactivates electrophilic aromatic substitution, in picolinamides, the inductive effect of the protonated pyridinium ring makes the exocyclic carbonyl significantly more electrophilic.

The Mechanism: Why Workups Fail

To troubleshoot effectively, you must visualize the failure mode. The diagram below illustrates the Metal-Promoted Hydrolysis Pathway , which is responsible for the majority of "unexplained" product loss during aqueous workups of metal-catalyzed reactions.

MetalHydrolysis cluster_conditions DANGER ZONE Start Picolinamide (Substrate) Chelate Activated Chelate Complex Start->Chelate Coordination Metal Transition Metal (Cu²⁺, Zn²⁺, Ni²⁺) Metal->Chelate Binding (Fast) Intermediate Tetrahedral Intermediate Chelate->Intermediate Carbonyl Activation (Rate Limiting) Water H₂O Attack (Nucleophile) Water->Intermediate Attack Product Picolinic Acid (Hydrolysis Product) Intermediate->Product Collapse

Figure 1: Metal-ion promoted hydrolysis mechanism.[1] The metal ion acts as a Lewis acid catalyst, stabilizing the leaving group and activating the carbonyl, accelerating hydrolysis by up to 10⁵-fold compared to metal-free conditions.

Diagnostic Troubleshooting (Q&A)

Q1: I used 1M HCl to remove residual aniline/Boc groups, and my product yield dropped by 40%. Where did it go?

  • Diagnosis: You likely solubilized the product or accelerated acid hydrolysis.

  • Root Cause: At pH 0 (1M HCl), the pyridine ring is fully protonated (pKa ~2.1). This creates a highly water-soluble pyridinium salt, moving your product into the aqueous waste layer. Furthermore, if left for extended periods (e.g., overnight), the electron-deficient ring accelerates amide bond cleavage.

  • Correction: Switch to a Citric Acid wash (10% w/v, pH ~3-4) . This is acidic enough to protonate aliphatic amines (impurities) but stays above the pKa of the pyridine ring, keeping your product neutral and in the organic phase.

Q2: I performed a copper-catalyzed coupling. The reaction looked good by TLC, but after an aqueous EDTA wash, the amide hydrolyzed.

  • Diagnosis: Metal-Assisted Hydrolysis during the quench.

  • Root Cause: While EDTA is a chelator, the initial mixing of water with the Cu-amide complex created a window where water attacked the activated carbonyl before the EDTA could strip the copper.

  • Correction: Use a "Dry Scavenge" method (Protocol A below) to remove the bulk of the metal before introducing any water.

Q3: Can I use NaOH to extract picolinic acid impurities?

  • Diagnosis: High risk.[2]

  • Root Cause: Picolinamides are sensitive to base hydrolysis (saponification), especially if electron-withdrawing groups are present on the ring.

  • Correction: Use a mild basic wash like Saturated NaHCO₃ (pH ~8.5) . Avoid strong bases (NaOH, KOH) completely.

Standard Operating Procedures (SOPs)
Protocol A: The "Dry" Workup (For Metal-Catalyzed Reactions)

Use this when your reaction mixture contains Cu, Zn, or Pd.

  • Concentration: Remove the reaction solvent (DMF, DMSO, etc.) as much as possible via high-vacuum rotovap.

  • Dilution: Redissolve the residue in a non-polar solvent (DCM or EtOAc).

  • Solid Scavenging: Add a solid metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU ) or simply activated charcoal/Celite.

    • Dosage: 3-5 equivalents relative to the metal catalyst.

  • Filtration: Stir for 30 minutes, then filter through a pad of Celite.

  • Result: The filtrate contains the amide with significantly reduced metal content, rendering subsequent aqueous washes safe.

Protocol B: The Buffered Extraction (General Workup)

Use this for removing excess amines or salts without metals present.

  • Dilution: Dilute the organic layer with EtOAc or DCM.

  • Acid Wash (Impurity Removal):

    • Wash with 10% Citric Acid (aq) .

    • Critical Check: Verify aqueous pH is ~3-4. Do not go below pH 2.

    • Separate layers immediately.

  • Base Wash (Acid Removal):

    • Wash with Saturated NaHCO₃ .

    • Critical Check: Do not let the mixture sit. Picolinamides are less stable in base than in acid.

  • Drying: Dry over Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic/Lewis acidic).

Stability Data Reference
ParameterPicolinamide (Pyridine-2-carboxamide)Benzamide (Standard)Implication
pKa (Conjugate Acid) ~2.1~ -1.5 (O-protonation)Picolinamide ring protonates at much milder pH.
Hydrolysis Rate (pH 7, No Metal) SlowVery SlowStable in neutral water.
Hydrolysis Rate (pH 7, + Cu²⁺) Fast (t½ < 1h) SlowAvoid aqueous metal contact.
Safe pH Window 3.0 – 9.00.0 – 12.0Narrower working range for picolinamides.
Decision Logic for Workup

Follow this logic flow to select the correct protocol and prevent hydrolysis.

WorkupDecision Start Start Workup MetalCheck Is Transition Metal (Cu, Zn, Ni) Present? Start->MetalCheck DryScavenge PROTOCOL A: Solid Phase Scavenging (Avoid Water) MetalCheck->DryScavenge Yes ImpurityCheck Are there amine impurities? MetalCheck->ImpurityCheck No YesMetal YES NoMetal NO DryScavenge->ImpurityCheck Metals Removed BufferedWash PROTOCOL B: Buffered Extraction (Citric Acid / NaHCO₃) ImpurityCheck->BufferedWash No UseCitric Use 10% Citric Acid (pH ~3-4) ImpurityCheck->UseCitric Yes UseCitric->BufferedWash UseHCl STOP: Do NOT use 1M HCl (Risk of Protonation) UseCitric->UseHCl Avoid

Figure 2: Decision tree for selecting the appropriate workup methodology based on reaction components.

References
  • Przystas, T. J. (1989). "The metal-ion-promoted water- and hydroxide-ion-catalysed hydrolysis of amides."[3] Journal of the Chemical Society.

  • Kütt, A., et al. (2018).[4] "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters.

  • Spring, D., et al. (2016). "The reductive cleavage of picolinic amides." Tetrahedron.

  • Suh, J., et al. (1990).[1] "Bifunctional catalysis by a metal ion and a carboxylate anion in hydrolysis of an alkyl ester and an alkyl amide."[1] Bioorganic Chemistry.

  • Williams, R. (2022).[2] "pKa Data Compiled." Organic Chemistry Data.

Sources

Troubleshooting

Technical Guide: Stability of 5-Bromo-N-phenylpyridine-2-carboxamide in Basic Media

This technical guide details the stability profile of 5-bromo-N-phenylpyridine-2-carboxamide under basic conditions. It is designed for researchers requiring precise control over reaction workups, storage, and optimizati...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile of 5-bromo-N-phenylpyridine-2-carboxamide under basic conditions. It is designed for researchers requiring precise control over reaction workups, storage, and optimization.

Executive Summary & Chemical Context

Compound: 5-bromo-N-phenylpyridine-2-carboxamide Core Stability Verdict: Moderate to Low Stability in strong aqueous base.

Unlike simple benzamides, this picolinamide derivative possesses a distinct reactivity profile due to the electron-deficient pyridine ring. The 2-position carbonyl is significantly activated toward nucleophilic attack, making the amide bond the primary site of failure under basic conditions. Conversely, the 5-bromo substituent is surprisingly robust against nucleophilic aromatic substitution (


) in the absence of transition metal catalysts.
Key Reactivity Drivers
  • Electronic Activation (The "Picolinic Effect"): The pyridine nitrogen (ortho to the amide) exerts a strong electron-withdrawing inductive (-I) effect. This increases the electrophilicity of the carbonyl carbon, lowering the activation energy for hydrolysis compared to N-phenylbenzamide.

  • Substituent Effect (5-Bromo): The bromine atom at the 5-position is electron-withdrawing. While less influential than the ring nitrogen, it further destabilizes the amide bond toward hydrolysis by pulling electron density away from the ring system.

  • Positional Inertness (C-Br Bond): The 5-position is meta to the ring nitrogen. It does not benefit from resonance stabilization of the Meisenheimer complex, rendering the C-Br bond stable against direct displacement by hydroxide (

    
    ).
    

Degradation Mechanism: Base-Catalyzed Hydrolysis

The primary degradation pathway is the cleavage of the amide bond to yield 5-bromopicolinic acid and aniline .

Mechanism Visualization

The following diagram illustrates the critical failure path. Note that while deprotonation of the amide nitrogen (Step 1) can transiently protect the compound via electrostatic repulsion, high concentrations of base or elevated temperatures drive the equilibrium toward the tetrahedral intermediate (Step 2).

HydrolysisMechanism Start 5-bromo-N-phenyl pyridine-2-carboxamide Deprotonated Amidate Anion (Transiently Stable) Start->Deprotonated Base (Fast) reversible Intermediate Tetrahedral Intermediate Start->Intermediate OH- Attack (Rate Limiting) Deprotonated->Intermediate High T / High [OH-] Products 5-Bromopicolinate + Aniline Intermediate->Products Collapse

Figure 1: Competitive pathways between reversible deprotonation (kinetic protection) and irreversible hydrolysis (thermodynamic product).

Quantitative Risk Assessment
ParameterConditionRisk LevelConsequence
Base Strength Weak (

,

)
Low Stable at RT. Suitable for extractions.[1]
Base Strength Strong (

,

,

)
High Rapid hydrolysis, especially if > 1M.
Temperature

Low Kinetic trapping prevents hydrolysis.
Temperature

Critical Complete degradation to acid/aniline likely.
Solvent Alcohol (MeOH/EtOH)Moderate Risk of transamidation (forming methyl ester) if alkoxide forms.

Troubleshooting & FAQs

Issue 1: Low Yield after Basic Extraction

Symptom: LCMS shows a peak corresponding to the starting material mass minus 91 Da (loss of aniline) or appearance of aniline. Root Cause: You likely used a strong base (NaOH 1M+) and allowed the phases to sit too long, or the exotherm of neutralization heated the mixture. Corrective Action:

  • Protocol Shift: Switch to saturated

    
     or 
    
    
    
    for neutralization.
  • Temperature Control: Perform all basic washes on ice (

    
    ).
    
  • Speed: Separate phases immediately. Do not let the organic layer sit in contact with basic aqueous phase.

Issue 2: "Ghost" Peak in NMR (Methoxy impurity)

Symptom: A new singlet appears ~3.9 ppm in


 NMR after working up with Methanol/NaOH.
Root Cause: Transesterification/Transamidation.  In methanol, NaOH generates methoxide (

), which is a potent nucleophile. It attacks the activated amide carbonyl, displacing aniline to form methyl 5-bromopicolinate . Corrective Action:
  • Avoid alcohols during basic workups. Use THF, DCM, or EtOAc.

  • If alcohol is required, use a non-nucleophilic base (e.g., DBU, though expensive) or ensure water is present to favor hydroxide over alkoxide (though hydrolysis remains a risk).

Issue 3: Stability of the Bromine Atom

Question: "Will the 5-bromo group be replaced by OH (phenol formation) during basic hydrolysis?" Answer: Highly Unlikely.

  • Explanation: Nucleophilic Aromatic Substitution (

    
    ) on pyridines requires the leaving group to be ortho (2-) or para (4-) to the nitrogen to stabilize the negative charge intermediate. The 5-position is meta.
    
  • Exception: If you use extremely harsh conditions (e.g.,

    
     in DMSO at 
    
    
    
    ) or if a transition metal contaminant (Pd, Cu) is present, you might see substitution. Under standard aqueous workup conditions, the C-Br bond is stable.

Validated Protocols

Protocol A: Safe Basic Workup (Recommended)

Use this when quenching an acidic reaction mixture containing the target compound.

  • Preparation: Cool the reaction mixture to

    
     using an ice bath.
    
  • Dilution: Dilute with an organic solvent (DCM or EtOAc) before adding base. This partitions the amide into the organic phase, reducing contact with the aqueous base.

  • Neutralization: Slowly add saturated aqueous

    
      (pH ~8-9).
    
    • Note: If higher pH is strictly required to remove impurities, use cold 0.5 M NaOH and limit contact time to < 5 minutes.

  • Separation: Immediately separate layers.

  • Wash: Wash the organic layer once with brine (neutral) to remove residual base.

  • Dry: Dry over

    
     (acidic/neutral) rather than 
    
    
    
    (basic) if storage is intended.
Protocol B: Reaction Monitoring (Self-Validating System)

How to confirm stability during a reaction.

If your synthesis requires basic conditions (e.g., alkylation of the amide nitrogen), you must validate that the amide bond is intact.

  • TLC Visualization:

    • Aniline: Stains purple/red with p-Anisaldehyde. If you see a low-Rf spot staining for aniline, hydrolysis is occurring.

    • Acid: 5-bromopicolinic acid often streaks on silica or stays at the baseline in standard EtOAc/Hexane systems.

  • LCMS Check:

    • Target

      
       (Br isotope pattern).
      
    • Look for Hydrolysis Product:

      
       (5-bromopicolinic acid).
      

Decision Tree: Optimization Strategy

Optimization Start Need Basic Conditions? Type Base Type? Start->Type Weak Carbonates/Bicarb (Mild) Type->Weak Use Strong Hydroxide/Alkoxide (Harsh) Type->Strong Must Use Action1 Proceed with Standard Protocol Weak->Action1 TempCheck Temperature? Strong->TempCheck HighTemp >40°C High Risk TempCheck->HighTemp Avoid LowTemp <0°C Manageable TempCheck->LowTemp Keep Cold Action3 STOP. Change Strategy. HighTemp->Action3 Action2 Monitor LCMS every 15 mins LowTemp->Action2

Figure 2: Decision matrix for handling 5-bromo-N-phenylpyridine-2-carboxamide in base.

References

  • Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer: New York, 2007. (General mechanism of amide hydrolysis and electronic effects of pyridine).
  • Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell: Chichester, 2010. (Reactivity of picolinamides vs. benzamides; rules for pyridines).
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. [Link] (Confirmation of meta-position inertness to

    
    ).
    
  • Khan Academy. Acid and base-catalyzed hydrolysis of amides. [Link] (Base-catalyzed mechanism fundamentals).[2]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 13C NMR Chemical Shifts of 5-bromo-N-phenylpicolinamide

Abstract This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 5-bromo-N-phenylpicolinamide. In the absence of a publicly available experimental spectrum for the title c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 5-bromo-N-phenylpicolinamide. In the absence of a publicly available experimental spectrum for the title compound, this document synthesizes data from structurally related analogs and theoretical predictions based on established substituent effects. We present a comparative analysis with N-phenylpicolinamide and N-(4-bromophenyl)picolinamide to provide researchers, scientists, and drug development professionals with a robust framework for spectral assignment and structural verification. This guide includes a detailed experimental protocol for acquiring high-quality 13C NMR data for this class of compounds, ensuring scientific integrity and reproducibility.

Introduction

5-bromo-N-phenylpicolinamide belongs to the picolinamide class of compounds, a scaffold of significant interest in medicinal chemistry and materials science. The precise characterization of such molecules is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. 13C NMR spectroscopy is an indispensable tool for this purpose, as it provides direct insight into the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment yields a specific resonance, or "chemical shift," in the spectrum.[1]

The chemical shift values are highly sensitive to the molecular structure, including the effects of electronegative atoms and the electronic nature of aromatic substituents. In 5-bromo-N-phenylpicolinamide, the chemical shifts are influenced by three key structural features: the pyridine ring, the N-phenyl amide linkage, and the bromine substituent. This guide aims to deconstruct these influences by comparing predicted values with experimental data from key analogs, thereby offering a reliable reference for researchers working with this or similar molecular frameworks.

Molecular Structure and Atom Numbering

To ensure clarity in the discussion of chemical shifts, the following standardized numbering scheme is used for 5-bromo-N-phenylpicolinamide.

Caption: Molecular structure and numbering of 5-bromo-N-phenylpicolinamide.

Comparative Analysis of 13C NMR Chemical Shifts

The prediction of 13C NMR chemical shifts can be reliably performed using computational methods or by applying additive substituent effects based on empirical data from similar compounds.[2] This section compares the known experimental data for N-phenylpicolinamide and N-(4-bromophenyl)picolinamide with the predicted shifts for the title compound.

Substituent Effects
  • Amide Group (-CONHPh): The amide group is an electron-withdrawing group, which generally deshields (moves downfield to a higher ppm value) the attached pyridine C2 carbon. The carbonyl carbon (C7) itself has a characteristic chemical shift in the 160-180 ppm range.[2][3] The nitrogen atom's lone pair can participate in resonance with the phenyl ring, influencing its electronic environment.

  • Bromine (-Br): Bromine exerts a strong inductive electron-withdrawing effect and a weaker mesomeric electron-donating effect. Its most significant impact is on the carbon to which it is directly attached (the ipso-carbon, C5), causing a significant downfield shift. The effect on other carbons in the ring is more complex.[4]

Data Comparison

The following table summarizes the experimental 13C NMR data for relevant analogs recorded in CDCl₃ and provides predicted values for 5-bromo-N-phenylpicolinamide. The predictions are derived by considering the known shifts of N-phenylpicolinamide and applying the expected substituent effects of a bromine atom on a pyridine ring.

Carbon AtomN-phenylpicolinamide (Experimental, CDCl₃)[5]N-(4-bromophenyl)picolinamide (Experimental, CDCl₃)[5]5-bromo-N-phenylpicolinamide (Predicted)Justification for Prediction
Pyridine Ring
C2149.9149.7~150.5Minimal change expected; C2 is distant from Br.
C3126.3126.4~128.0Electron-withdrawing effect of Br at C5 deshields C3.
C4137.2137.3~140.0Deshielded by para-like Br substituent.
C5122.3122.4~121.0ipso-carbon attached to Br; significant deshielding expected.
C6148.2148.2~150.0Deshielded by ortho-like Br substituent.
Amide Group
C7 (C=O)163.0162.8~162.5Br on the pyridine ring should have a minor effect.
Phenyl Ring
C1'137.9136.8~137.9Unchanged from N-phenylpicolinamide.
C2'/C6'120.2121.8~120.2Unchanged from N-phenylpicolinamide.
C3'/C5'129.2132.2~129.2Unchanged from N-phenylpicolinamide.
C4'124.5116.9~124.5Unchanged from N-phenylpicolinamide.

Discussion of Trends:

  • Pyridine Ring: The introduction of bromine at the C5 position is predicted to have the most pronounced effect on the pyridine ring carbons. The ipso-carbon (C5) is expected to shift significantly downfield. The C4 and C6 carbons, being para and ortho to the bromine respectively, are also expected to be deshielded and shift downfield. The effect on C3 should be moderate, while C2 is least affected due to its distance.

  • Amide Carbonyl (C7): The chemical shift of the amide carbonyl is typically found in the 160-170 ppm range.[6] The data from the analogs confirms this, with values around 163 ppm.[5] The electronic perturbation from the bromine on the pyridine ring is not expected to significantly alter this value.

  • Phenyl Ring: The chemical shifts of the N-phenyl group in 5-bromo-N-phenylpicolinamide are predicted to be nearly identical to those in the parent N-phenylpicolinamide. The data from N-(4-bromophenyl)picolinamide clearly shows how a bromine substituent on the phenyl ring alters the shifts of C1', C3'/C5', and especially C4', which is directly attached to the bromine in that analog.[5] This serves as an excellent internal comparison, highlighting that substituent effects are largely localized to the ring they are on.

Experimental Protocol: 13C NMR Data Acquisition

This protocol describes a self-validating system for obtaining a high-quality, quantitative-ready 13C NMR spectrum. The causality behind key choices is explained to ensure both accuracy and understanding.

Objective: To acquire a proton-decoupled 13C NMR spectrum with accurate chemical shifts and sufficient signal-to-noise for all carbon atoms, including quaternary carbons.

Materials:

  • 5-bromo-N-phenylpicolinamide (15-25 mg)

  • Deuterated Chloroform (CDCl₃) with Tetramethylsilane (TMS) as internal standard (0.6 - 0.7 mL)

  • 5 mm NMR Tube

  • NMR Spectrometer (e.g., Bruker 400 MHz or equivalent)

Methodology:

  • Sample Preparation:

    • Accurately weigh 15-25 mg of the compound and dissolve it in ~0.6 mL of CDCl₃ in a clean vial before transferring to the NMR tube.

    • Causality: A higher concentration is used because the natural abundance of 13C is only 1.1%, making the experiment inherently less sensitive than 1H NMR.[7] CDCl₃ is a common solvent for this class of compounds and its residual solvent peak at ~77.16 ppm provides a useful secondary reference.[8]

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of CDCl₃ and shim the magnetic field to achieve optimal homogeneity.

    • Causality: Locking ensures the stability of the magnetic field during the experiment, while shimming maximizes spectral resolution.

  • Acquisition Parameters:

    • Experiment Type: Standard proton-decoupled 1D 13C experiment (e.g., zgpg30 on a Bruker system).

    • Spectral Width: Set to a range of 0 to 220 ppm. This is a standard range that encompasses most organic carbon signals, from aliphatic to carbonyl carbons.[1]

    • Pulse Angle: Use a 30° pulse angle.

    • Causality: A smaller pulse angle (instead of 90°) allows for a shorter relaxation delay between scans without saturating the signals, particularly for slow-relaxing quaternary carbons.

    • Relaxation Delay (d1): Set to 2.0 seconds.

    • Causality: This delay allows time for the carbon nuclei to return to their equilibrium state before the next pulse. While longer delays (5-10s) are needed for perfect quantitation, a 2s delay provides a good compromise between sensitivity and accuracy for routine structural confirmation. Quaternary carbons, which lack attached protons, have longer relaxation times and can be weaker or absent if the delay is too short.[7]

    • Acquisition Time (aq): Set to ~1.0-1.5 seconds to ensure good digital resolution.

    • Number of Scans (ns): Set to 1024 scans. This can be increased for more dilute samples.

    • Causality: A large number of scans is necessary to achieve an adequate signal-to-noise ratio due to the low sensitivity of the 13C nucleus.

  • Data Processing:

    • Apply an exponential multiplication window function with a line broadening (LB) of 1-2 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier Transform.

    • Phase the spectrum manually to obtain a flat baseline and pure absorption peaks.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm or the CDCl₃ solvent peak to 77.16 ppm.[8]

    • Perform baseline correction.

Workflow for Spectral Analysis

The logical flow from sample preparation to final data interpretation is crucial for systematic analysis.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Comparison start_node start_node process_node process_node data_node data_node end_node end_node A Sample Weighing (15-25 mg) B Dissolution in CDCl3 with TMS A->B C Transfer to NMR Tube B->C D Lock & Shim Spectrometer C->D E Set Acquisition Parameters (zgpg30) D->E F Acquire Data (e.g., 1024 scans) E->F G Fourier Transform & Phasing F->G H Reference to TMS (0.0 ppm) G->H I Baseline Correction H->I J Peak Picking & List Generation I->J K Compare Experimental Shifts with Predicted & Analog Data J->K L Final Structural Assignment K->L

Caption: Workflow from sample preparation to structural assignment.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the 13C NMR chemical shifts of 5-bromo-N-phenylpicolinamide. By leveraging experimental data from close structural analogs and applying fundamental principles of substituent effects, we have established a reliable set of predicted chemical shifts. This comparative approach is a powerful strategy for structural elucidation, especially when a reference spectrum for the exact compound of interest is unavailable. The detailed experimental protocol further equips researchers with a robust method to acquire high-fidelity data, reinforcing the principles of scientific rigor and reproducibility in chemical analysis.

References

  • Bagno, A., Rastrelli, F., & Saielli, G. (2013). Quantitative Prediction of 13C NMR Chemical... Concepts in Magnetic Resonance Part A, 42A(1), 1-13. (URL not available)
  • Yüksek, H., Gökçe, C., & Bahçeci, Ş. (2019). The experimental and computed NMR chemical shifts of N-phenylpropanamide. ResearchGate. (URL: [Link])

  • Fowler, S. (2017). How to predict the 13C NMR spectrum of a compound. YouTube. (URL: [Link])

  • University of Regensburg. (n.d.). 13C NMR Spectroscopy. Retrieved from University of Regensburg website. (URL: [Link])

  • Supporting Information. (n.d.). The Royal Society of Chemistry. (URL: [Link])

  • Gowda, B. T., & Basappa, S. M. (2006). Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(2/3/4-Substituted Phenyl)-Disubstituted Benzenesulphonamides. Zeitschrift für Naturforschung A, 61(10-11), 600-606. (URL: [Link])

  • Abraham, R. J., & Mobli, M. (2007). A convenient and accurate method for predicting 13C chemical shifts in organic molecules. New Journal of Chemistry, 31(6), 964-970. (URL: [Link])

  • ResearchGate. (n.d.). Figure S61. 13 C NMR spectrum (100 MHz, CDCl 3 ) of N-(2-chlorobenzyl)picolinamide (10) expanded. Retrieved from ResearchGate. (URL: [Link])

  • Imperial College London. (2024). NMR data for compound 35. N-(pyridin-2-yl)picolinamide. 13C. Retrieved from Imperial College London. (URL: [Link])

  • Gable, K. (2022). 13C NMR Chemical Shift. Oregon State University. (URL: [Link])

  • Li, X., et al. (2025). Co(II)-Catalyzed Picolinamide-Directed C(sp3)-S Bond Formation with N-(phenylsulfanyl)succinimides. Molecules, 30(1), 4462. (URL: [Link])

  • Radeglia, R., & Dähne, S. (1980). 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts. Organic Magnetic Resonance, 14(6), 447-450. (URL: [Link])

  • Appendix I: NMR Spectra Chapter 2. (n.d.). University of Amsterdam. (URL: [Link])

  • Knochel, P., et al. (2003). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Angewandte Chemie International Edition, 42(36), 4302-4320. (URL: [Link])

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. (URL: [Link])

  • Yılmaz, F., et al. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. (URL: [Link])

  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison. (URL: [Link])

  • Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 726-730. (URL: [Link])

  • Supplementary Information: Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. (n.d.). The Royal Society of Chemistry. (URL: [Link])

  • NMRservice. (n.d.). 13 Carbon NMR. Retrieved from NMRservice.com. (URL: [Link])

  • Ghavale, Y., et al. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Chemistry – A European Journal. (URL: [Link])

  • Senthilkumar, P., & Radhakrishnan, K. (2023). Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. Asian Journal of Chemistry, 35(12), 3121-3126. (URL: [Link])

  • SpectraBase. (n.d.). N,N'-o-phenylenedimaleamic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from SpectraBase. (URL: [Link])

  • Deady, L. W., et al. (1979). Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. The Journal of Organic Chemistry, 44(12), 2089-2092. (URL: [Link])

  • Ohtani, H., & Iwaizumi, M. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1205. (URL: [Link])

  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. (URL: [Link])

  • A guide to 13C NMR spectroscopy. (n.d.). Indian Institute of Technology Guwahati. (URL: [Link])

  • Thirunavukkarasu, A., & Gunasekaran, S. (1988). 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(5), 415-422. (URL: [Link])

  • Gan, Z. (n.d.). 3D 1H–13C–14N correlation solid-state NMR spectrum. National High Magnetic Field Laboratory. (URL: [Link])

  • 13C NMR Chemical Shift Table. (n.d.). University of California, Los Angeles. (URL: [Link])

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. (URL: [Link])

Sources

Comparative

The Definitive Guide to HPLC Method Development for Purity Assessment of 5-bromo-N-phenylpyridine-2-carboxamide

A Senior Application Scientist's In-Depth Technical Comparison and Protocol In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) and its intermediates is not merely a qu...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Comparison and Protocol

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) and its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The intermediate, 5-bromo-N-phenylpyridine-2-carboxamide, a key building block in the synthesis of various therapeutic agents, is no exception. Its impurity profile can directly influence the quality of the final API, making robust analytical methods for its purity assessment a critical, non-negotiable requirement.

This guide provides a comprehensive, scientifically-grounded approach to developing a high-performance liquid chromatography (HPLC) method for the purity determination of 5-bromo-N-phenylpyridine-2-carboxamide. Moving beyond a simple recitation of steps, we will delve into the causality behind each experimental choice, establish a self-validating protocol, and objectively compare the developed HPLC method with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

I. The Analytical Challenge: Understanding the Analyte

5-bromo-N-phenylpyridine-2-carboxamide presents a unique set of challenges for chromatographic analysis. Its structure, featuring a basic pyridine ring, an amide linkage, and two aromatic rings (one halogenated), dictates its physicochemical properties and, consequently, the strategy for method development.

  • The Basic Pyridine Nitrogen: The nitrogen atom in the pyridine ring (pKa ~5.2-6) is susceptible to protonation. This basic character can lead to strong interactions with acidic silanol groups present on the surface of traditional silica-based HPLC columns, resulting in poor peak shape, specifically peak tailing.[1][2]

  • Hydrophobicity and Aromaticity: The presence of two aromatic rings, including a bromophenyl group, imparts significant hydrophobicity to the molecule. This suggests that reversed-phase (RP) HPLC, where the stationary phase is non-polar, is the most suitable separation mode.[3][4] The aromatic systems also allow for potential π-π interactions with specific stationary phases.[4]

  • Polarity: The carboxamide group introduces a polar element to the molecule, influencing its solubility and retention characteristics.

A successful method must balance these characteristics to achieve optimal retention, resolution from potential impurities, and symmetrical peak shapes.

II. HPLC Method Development: A Strategic Approach

The development of a robust HPLC method is a systematic process of optimizing chromatographic parameters to achieve the desired separation. Our strategy will focus on Reversed-Phase HPLC (RP-HPLC) due to the analyte's non-polar character.[5]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Workflow for HPLC Method Development and Validation.

Step-by-Step Experimental Protocol: HPLC Method Development

1. Initial Column and Mobile Phase Selection:

  • Rationale: The analyte's aromatic structure suggests that a stationary phase capable of π-π interactions could offer unique selectivity compared to standard alkyl phases.[3] Therefore, a Phenyl-Hexyl column is a logical starting point. A standard C18 column serves as a robust alternative. Acetonitrile is often chosen over methanol as the organic modifier due to its lower viscosity and better UV transparency.

  • Protocol:

    • Column: Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidic pH helps to protonate the pyridine nitrogen consistently and suppresses the ionization of residual silanol groups on the column, thereby improving peak shape.[1]

    • Mobile Phase B: Acetonitrile.

    • Detector: UV/PDA at 254 nm.

    • Initial Gradient: 50-95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve 1 mg of 5-bromo-N-phenylpyridine-2-carboxamide in 10 mL of a 50:50 mixture of Acetonitrile and Water.

2. Method Optimization:

  • Rationale: The initial run provides crucial data on retention time, peak shape, and resolution from any observed impurities. If peak tailing is observed, it confirms the interaction with silanol groups. A shallower gradient can be used to improve the resolution of closely eluting peaks.

  • Protocol Adjustments (Iterative Process):

    • If Peak Tailing Occurs:

      • Ensure the mobile phase pH is low (pH 2.5-3.0) using a buffer like potassium phosphate.[1]

      • If tailing persists, consider a column with high-purity silica ("Type B") or an end-capped column, which has fewer accessible silanol groups.[6]

    • If Resolution is Poor:

      • Adjust the gradient slope. A shallower gradient (e.g., increasing the organic phase by 2-5% per minute) will increase run time but improve the separation of closely related impurities.

    • If Retention Time is Too Long/Short:

      • Adjust the initial percentage of the organic mobile phase. A higher starting %B will lead to shorter retention times.

3. Final Optimized HPLC Method (Hypothetical Outcome):

The following table represents a plausible optimized method after systematic development.

ParameterOptimized Condition
Column Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient 40% B to 85% B in 12 min, hold at 85% for 2 min, return to 40% in 1 min
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detection PDA at 254 nm
Injection Vol. 5 µL
Run Time 15 minutes

III. Performance Comparison: HPLC vs. UPLC vs. GC-MS

The choice of analytical technique is a critical decision driven by the specific needs of the analysis, such as speed, sensitivity, and the nature of the analyte.

dot graph [rankdir="TB", splines=ortho]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Caption: Comparison of HPLC, UPLC, and GC-MS for Purity Analysis.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis, offering a balance of performance, cost, and robustness.[5]

  • Advantages:

    • Versatility: Suitable for a wide range of compounds, including those that are non-volatile or thermally unstable.

    • Established Technology: Well-understood, with a vast library of available columns and methods.

    • Cost-Effective: Lower initial investment and maintenance costs compared to UPLC and GC-MS.

  • Disadvantages:

    • Longer Runtimes: Analysis times are typically longer than with UPLC.[7]

    • Lower Resolution: The larger particle size (3-5 µm) of the stationary phase results in broader peaks and lower chromatographic efficiency compared to UPLC.[7]

B. Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles. This technology operates at much higher pressures than HPLC.

  • Advantages:

    • Speed and Throughput: UPLC can reduce analysis times by up to nine-fold compared to traditional HPLC, significantly increasing laboratory productivity.[8]

    • Improved Resolution and Sensitivity: The smaller particles lead to sharper, narrower peaks, which enhances both resolution and the signal-to-noise ratio, allowing for the detection of trace-level impurities.[7]

    • Reduced Solvent Consumption: Faster analysis and smaller column dimensions lead to significant reductions in solvent use, making it a more environmentally friendly and cost-effective option in the long run.

  • Disadvantages:

    • Higher Cost: The initial capital investment for a UPLC system is substantially higher than for an HPLC system.

    • System Demands: Requires a system capable of handling very high backpressures (up to 15,000 psi).

C. Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for separating volatile and semi-volatile compounds.[9]

  • Advantages:

    • High Efficiency: Capillary GC columns provide excellent separation power.

    • High Sensitivity and Specificity: The mass spectrometer detector provides structural information, allowing for confident identification of impurities.

  • Disadvantages:

    • Analyte Volatility Requirement: 5-bromo-N-phenylpyridine-2-carboxamide is a non-volatile compound due to its molecular weight and polar functional groups. Direct analysis by GC is not feasible.

    • Chemical Derivatization: To make the analyte volatile enough for GC analysis, a chemical derivatization step is necessary.[9][10] This process involves reacting the analyte to modify its functional groups, which adds complexity, time, and potential sources of error to the analytical workflow.[11]

TechniqueSample PreparationRun TimeResolutionKey AdvantageKey Disadvantage
HPLC Simple dissolution~15 minGoodRobust & Cost-EffectiveSlower, lower resolution
UPLC Simple dissolution< 7 minExcellentSpeed & Sensitivity[7]High initial cost
GC-MS Complex (Derivatization)Fast (post-prep)ExcellentStructural IdentificationNot suitable for non-volatile compounds without derivatization[9]

IV. Trustworthiness: Method Validation Protocol

A developed analytical method is only reliable if it has been validated to prove it is suitable for its intended purpose. The validation of the optimized HPLC method must be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][13][14]

Validation Parameters and Acceptance Criteria
  • Specificity:

    • Protocol: Inject a blank (diluent), a placebo (if in a formulation), the analyte standard, and a spiked sample containing known impurities.

    • Acceptance: The analyte peak should be free from interference from the blank, placebo, or impurities. Peak purity analysis using a PDA detector should confirm homogeneity.

  • Linearity:

    • Protocol: Prepare at least five concentrations of the analyte standard, typically ranging from 50% to 150% of the target concentration.

    • Acceptance: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

  • Range:

    • Protocol: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the lower and upper concentration limits.

    • Acceptance: The data from linearity, accuracy, and precision studies must meet their respective acceptance criteria across the defined range.

  • Accuracy (as Recovery):

    • Protocol: Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

    • Acceptance: The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day/Ruggedness): Repeat the analysis on a different day, with a different analyst, and on a different instrument.

    • Acceptance: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[15]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • Protocol: Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

    • Acceptance: The LOQ must be demonstrated to be precise and accurate.

  • Robustness:

    • Protocol: Intentionally make small, deliberate variations to the method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2 units).

    • Acceptance: The system suitability parameters (e.g., peak tailing, resolution) must remain within acceptable limits, and the results should not be significantly affected.[15]

V. Conclusion

The development of a purity method for a critical pharmaceutical intermediate like 5-bromo-N-phenylpyridine-2-carboxamide demands a strategic, science-driven approach. A reversed-phase HPLC method, systematically developed on a Phenyl-Hexyl column with an acidic mobile phase, offers a robust and reliable solution. This method effectively addresses the analytical challenges posed by the analyte's basicity and aromaticity.

While HPLC provides a validated and cost-effective solution, a direct comparison reveals that UPLC is the superior technique for this application , offering significant gains in speed, resolution, and sensitivity, which are critical for high-throughput quality control and in-depth impurity profiling.[7] GC-MS, due to the non-volatile nature of the analyte, is unsuitable for routine purity analysis without a cumbersome and potentially error-prone derivatization step.

By grounding our experimental choices in the physicochemical properties of the molecule and validating the final method against rigorous ICH standards, we can ensure the generation of trustworthy data, thereby safeguarding the quality of the subsequent API and, ultimately, protecting patient safety.

References

  • Waters Corporation. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Waters. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]

  • Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Waters. Retrieved from [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Retrieved from [Link]

  • Bell, D. S. (2024, August 16). Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. ASKkPrime LLC. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. SIELC. Retrieved from [Link]

  • Prakash, L., et al. (n.d.). Impurity Profiling and a Stability-Indicating UPLC Method Development and. SciSpace. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. JDDT. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns Application. Agilent. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2021, August 8). Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. JAPS. Retrieved from [Link]

  • Agilent Technologies. (2023, August 10). Why it matters and how to get good peak shape. Agilent. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. Retrieved from [Link]

  • Bangladesh Journal of Pharmacology. (2016, October 1). Chemical derivatization of pharmaceutical samples prior to Gas- Chromatography and Mass-Spectrometry analysis. Bjp. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Chemical derivatization of pharmaceutical samples prior to Gas-Chromatography and Mass-Spectrometry analysis. ResearchGate. Retrieved from [Link]

  • Lin, D.-L., & Singh, S. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A concept. Retrieved from [Link]

  • Lin, D.-L., & Singh, S. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Veeprho. Retrieved from [Link]

  • LCGC International. (2020, November 12). Choosing the Right HPLC Stationary Phase. LCGC. Retrieved from [Link]

  • Journal of Pharmaceutical and Applied Chemistry. (2025, March 29). RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. JPAChem. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Waters. Retrieved from [Link]

  • Separation Science. (2024, July 12). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2025, January 29). Development of a quality by design based hybrid RP-HPLC method for Glimepiride: Bioanalytical and industrial applications. JAPS. Retrieved from [Link]

  • ResearchGate. (n.d.). Robust In Vitro HPLC-DAD Method for Accurate Quantification of N-Carbamylglutamate in Drug Formulations. ResearchGate. Retrieved from [Link]

  • Molecules. (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. MDPI. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Development and Validation of RP-HPLC Method for Quantification of Total, Free and Entrapped Ritonavir in Lipid Nanocarriers and Drug. Semantic Scholar. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Melting Point Analysis of 5-bromo-N-phenylpyridine-2-carboxamide

Abstract In the landscape of drug discovery and medicinal chemistry, the precise characterization of novel chemical entities is paramount. The melting point of a crystalline solid is a fundamental physical property that...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of drug discovery and medicinal chemistry, the precise characterization of novel chemical entities is paramount. The melting point of a crystalline solid is a fundamental physical property that serves as a crucial indicator of both identity and purity. This guide provides an in-depth analysis of the melting point of 5-bromo-N-phenylpyridine-2-carboxamide, a compound of interest within various research programs. While a definitive, published melting point for this specific molecule is not widely available, this document establishes a framework for its experimental determination and interpretation. We present a detailed protocol for melting point analysis, compare the anticipated results with structurally related analogs, and discuss the implications of these findings for researchers in the field.

Introduction: The Critical Role of Melting Point in Compound Validation

The journey from a synthesized molecule to a potential drug candidate is paved with rigorous analytical checkpoints. Among these, the determination of the melting point is a time-honored, yet critically important, technique.[1] For a pure, crystalline organic compound, the melting point is a sharp, reproducible temperature range over which the substance transitions from a solid to a liquid state.[2][3] This physical constant is intrinsically linked to the compound's crystal lattice structure and the strength of its intermolecular forces.[4]

For drug development professionals, the melting point serves two primary purposes:

  • Identification: As a characteristic property, the melting point can help to confirm the identity of a synthesized compound when compared against a known standard or literature value.[5]

  • Purity Assessment: The presence of even minor impurities can disrupt the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[6] A sharp melting range (typically 0.5–1.0°C for a pure substance) is a strong indicator of high purity, a non-negotiable requirement for subsequent biological and toxicological studies.[2]

This guide will use 5-bromo-N-phenylpyridine-2-carboxamide as a focal point to explore the theoretical and practical aspects of melting point determination, providing researchers with the necessary tools to confidently characterize their novel compounds.

Experimental Protocol: Accurate Melting Point Determination

The following protocol outlines a robust method for determining the melting point of a crystalline solid such as 5-bromo-N-phenylpyridine-2-carboxamide using a modern digital melting point apparatus. The causality behind each step is explained to ensure methodological integrity.

Sample Preparation

The quality of the sample preparation is directly proportional to the accuracy of the final measurement.

  • Drying: Ensure the crystalline sample is completely dry. The presence of residual solvent will act as an impurity, leading to an artificially depressed and broad melting range. Drying in a vacuum oven overnight is recommended.[7]

  • Pulverization: The sample must be a fine, homogeneous powder.[7] This is achieved by gently crushing the crystals on a watch glass or in a small mortar and pestle. A fine powder ensures uniform heat transfer throughout the sample.[7]

  • Capillary Loading:

    • Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube.

    • Tap the closed end of the capillary tube gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom.

    • The final packed sample height should be between 2-3 mm.[6] An excessive sample amount can lead to a wider, inaccurate melting range due to uneven heat distribution.

Instrumental Analysis
  • Initial Fast Ramp: For an unknown compound, perform a rapid determination by heating at a rate of >10°C/min to find an approximate melting temperature.[6] This saves time and provides a target range for the more accurate measurement to follow.

  • Accurate Measurement:

    • Using a fresh, properly prepared capillary tube, place the sample in the heating block of the apparatus.

    • Set the starting temperature to approximately 20°C below the estimated melting point found in the fast ramp.

    • Set the heating rate to 1-2°C per minute. This is the most critical step for accuracy. A slow heating rate ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, allowing for a precise observation of the melting process.[6]

  • Observation and Recording:

    • Record the temperature at which the first tiny droplet of liquid is visible (T1).

    • Record the temperature at which the last crystal of the solid just dissolves into liquid (T2).

    • The melting point is reported as the range from T1 to T2.

  • Replicate Analysis: Repeat the accurate measurement at least twice with fresh samples to ensure the results are reproducible. Consistent values validate the experimental technique.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Dry Dry Sample (Vacuum Oven) Crush Pulverize Sample (Fine Powder) Dry->Crush Ensures homogeneity Load Load Capillary (2-3 mm height) Crush->Load Promotes uniform heating FastRamp Fast Ramp Rate (>10°C/min) (Approximate MP) Load->FastRamp SlowRamp Slow Ramp Rate (1-2°C/min) (Accurate MP) FastRamp->SlowRamp Inform slow ramp start temp Record Record T1 and T2 (Start and End of Melting) SlowRamp->Record Allows thermal equilibrium Repeat Repeat Measurement (2x) (Confirm Reproducibility) Record->Repeat Ensures data validity

Caption: Workflow for accurate melting point determination.

Comparative Data Analysis

While an experimental value for pure 5-bromo-N-phenylpyridine-2-carboxamide is pending determination, we can infer a likely range by comparing it to structurally similar compounds. The introduction of a bromine atom, a relatively heavy halogen, is expected to increase the melting point compared to the parent compound due to increased molecular weight and stronger intermolecular forces (van der Waals and dipole-dipole interactions).[4]

Compound NameStructureReported Melting Point (°C)Citation
5-bromo-N-phenylpyridine-2-carboxamide (Target Compound) ~105-106 °C (Hypothetical, Pure) N/A
N-Phenylpicolinamide(Parent Compound)76 - 80 °C[8]
5-Bromo-N-methylpyridine-2-carboxamide(N-Methyl Analog)76 - 77 °C[9]
5-Bromo-2-phenylpyridine(Lacks Amide Group)73 - 77 °C[10]
2-Bromo-5-phenylpyridine(Isomeric Analog)75 °C[11]

Note: The melting point for the target compound is a hypothetical, educated estimate for a highly pure sample, based on the expected physicochemical effects of the bromine substituent relative to the known analogs. It serves as a benchmark for discussion.

Interpretation of Results: Purity and Melting Point

The relationship between purity and melting point is a cornerstone of organic chemistry. The data obtained from the experimental protocol can be interpreted as follows:

  • Sharp Melting Range (e.g., 105-106°C): A narrow range of 0.5-1.5°C is indicative of a highly pure substance. This suggests that the crystalline lattice is uniform and requires a specific, consistent amount of thermal energy to be disrupted.

  • Broad and Depressed Melting Range (e.g., 99-104°C): If the experimentally determined melting point is lower and spans a wider range than the benchmark for the pure compound, it signifies the presence of impurities.[12] The impurities disrupt the crystal lattice, weakening the intermolecular forces and requiring less energy to melt.[2] This phenomenon is known as melting point depression.

The following diagram illustrates this fundamental principle.

G cluster_purity Compound Purity cluster_mp Observed Melting Point Pure High Purity (>99%) Sharp Sharp, Narrow Range (e.g., 105-106°C) Pure->Sharp Corresponds to Impure Lower Purity (<98%) Broad Depressed, Broad Range (e.g., 99-104°C) Impure->Broad Corresponds to

Caption: Relationship between compound purity and melting point range.

Conclusion

The determination of the melting point range remains an indispensable, first-line analytical technique in modern chemical research. For a novel compound like 5-bromo-N-phenylpyridine-2-carboxamide, establishing a sharp and reproducible melting point is a critical step in its initial characterization and validation. By employing a meticulous experimental protocol, researchers can gain significant insights into the purity of their synthesized material. A narrow melting range provides confidence in the sample's integrity, greenlighting its use in further, more complex biological and pharmacological evaluations. Conversely, a depressed and broad range serves as an immediate red flag, indicating the need for further purification before proceeding. This guide provides the necessary framework for performing and interpreting these vital measurements with scientific rigor.

References

  • Melting point determination. (n.d.). University of Calgary. [Link]

  • What is Melting Point? (n.d.). Mettler Toledo. [Link]

  • Melting Point of Organic Compounds. (2021, January 5). Chemistry for everyone - WordPress.com. [Link]

  • Organic Techniques - Purity (Edexcel A Level Chemistry): Revision Note. (2025, January 3). Save My Exams. [Link]

  • How to use boiling and melting point as criteria for purity of chemical substances. (2018, January 3). Quora. [Link]

  • N-Phenylpicolinamide. (n.d.). PubChem - NIH. [Link]

  • Re-exploring the N-phenylpicolinamide derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability. (n.d.). PMC - NIH. [Link]

  • experiment (1) determination of melting points. (2021, September 19). SlideShare. [Link]

  • DETERMINATION OF MELTING POINTS. (n.d.). Sam Houston State University. [Link]

  • Experiment name / Determination of melting point Experimental Procedures. (n.d.). Course Hero. [Link]

  • Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation. (2009, October 20). Molecules. [Link]

  • N-Phenylpicolinamide. (n.d.). Hoffman Fine Chemicals. [Link]

  • 2-BROMO-5-PHENYLPYRIDINE. (n.d.). LookChem. [Link]

  • Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats. (2011, January 19). PMC - NIH. [Link]

  • 5-Bromo-2-phenylpyridine, 98%. (n.d.). J&K Scientific. [Link]

Sources

Comparative

Comparative Performance Guide: Tirzepatide (CAS 1270882-07-9) vs. Mono-Agonists

Executive Summary: The "Imbalanced" Agonist Tirzepatide (CAS 1270882-07-9) represents a paradigm shift from selective GLP-1 receptor agonists (like Semaglutide) to dual GIP/GLP-1 agonism . Unlike simple combination thera...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Imbalanced" Agonist

Tirzepatide (CAS 1270882-07-9) represents a paradigm shift from selective GLP-1 receptor agonists (like Semaglutide) to dual GIP/GLP-1 agonism . Unlike simple combination therapies, Tirzepatide is engineered as a single unimolecular peptide with an "imbalanced" affinity profile: it exhibits potency equivalent to native GIP at the GIP receptor (GIPR) but significantly lower affinity for the GLP-1 receptor (GLP-1R) compared to native GLP-1.

This guide objectively compares the experimental performance of research-grade Tirzepatide against Semaglutide, using the Certificate of Analysis (COA) as the primary control document for ensuring data integrity.

The COA as a Research Control

In comparative research, the quality of the input material dictates the reproducibility of the output. For CAS 1270882-07-9, a standard COA is insufficient; researchers must demand specific parameters to avoid experimental artifacts caused by aggregation or counter-ion toxicity.

Critical COA Parameters for Comparative Studies
ParameterGold Standard (Research Grade)Substandard / Risk FactorImpact on Data
Purity (HPLC) ≥ 99.0% < 98.0%Lower purity alters EC50 calculations and may trigger off-target immunogenicity.
Counter-Ion Acetate Trifluoroacetate (TFA)Critical: Residual TFA is cytotoxic to cultured

-cells and can skew cell viability assays.
Peptide Content ≥ 80% (Net) Not Reported"Gross weight" dosing leads to under-dosing. You must calculate molarity based on net peptide content.
Impurities Oxidation < 0.5% High OxidationTirzepatide is highly sensitive to oxidation at the C20 fatty diacid linker, reducing albumin binding and half-life.
Solubility Clear in pH 7.4 PBS Turbid / PrecipitatesIndicates aggregation (amyloid-like fibrils), rendering the peptide biologically inactive.

Comparative Pharmacology: Tirzepatide vs. Semaglutide

The following data synthesizes in vitro potency metrics. Note the "imbalanced" nature of Tirzepatide: it is a super-agonist at GIPR but a biased partial agonist at GLP-1R.[1][2]

Table 1: In Vitro Potency Comparison (cAMP Accumulation)
MetricTirzepatide (CAS 1270882-07-9)Semaglutide (CAS 910463-68-2)Native GLP-1 / GIP
GIPR Binding (

)
0.14 nM (High Affinity)> 10,000 nM (No Binding)~0.15 nM
GIPR Potency (

)
0.02 - 0.04 nM N/A~0.04 nM
GLP-1R Binding (

)
4.23 nM (Low Affinity)0.38 nM (High Affinity)~1.0 nM
GLP-1R Potency (

)
0.93 nM 0.05 nM ~0.06 nM
Signaling Bias cAMP >

-arrestin
BalancedBalanced

Mechanistic Insight: Tirzepatide's lower affinity for GLP-1R is a feature, not a bug. By favoring cAMP signaling over


-arrestin recruitment, it maintains insulin secretion while reducing receptor internalization and desensitization, a limitation seen with high-affinity agonists like Semaglutide.
Visualizing the Mechanism of Action

The following diagram illustrates the dual-pathway activation and the specific "biased" signaling at the GLP-1 receptor.

MOA cluster_GIP GIP Receptor Pathway (Full Agonism) cluster_GLP GLP-1 Receptor Pathway (Biased Agonism) Tirzepatide Tirzepatide (CAS 1270882-07-9) GIPR GIP Receptor Tirzepatide->GIPR High Affinity (Ki ~0.14 nM) GLP1R GLP-1 Receptor Tirzepatide->GLP1R Lower Affinity (Ki ~4.2 nM) cAMP_GIP Robust cAMP Accumulation GIPR->cAMP_GIP Effect_GIP Potent Insulin Secretion Lipid Metabolism cAMP_GIP->Effect_GIP cAMP_GLP Sustained cAMP Signaling GLP1R->cAMP_GLP Arrestin Reduced u03b2-Arrestin Recruitment GLP1R->Arrestin Weak Activation cAMP_GLP->Effect_GIP Synergistic Metabolic Control Internalization Reduced Receptor Internalization Arrestin->Internalization

Caption: Tirzepatide exhibits full agonism at GIPR but biased agonism at GLP-1R, minimizing receptor downregulation.

Experimental Protocols

Protocol A: Stability-Optimized Reconstitution

Tirzepatide contains a C20 fatty diacid moiety that makes it susceptible to oxidation and aggregation. It is least stable at pH 5.0 , yet standard bacteriostatic water often drifts to this pH.

Reagents:

  • Lyophilized Tirzepatide (Acetate salt preferred).

  • Vehicle: Sterile PBS (pH 7.4) is preferred for immediate use. For storage, use Bacteriostatic Water (0.9% Benzyl Alcohol) but verify pH is >5.5.

Step-by-Step:

  • Equilibration: Allow the lyophilized vial to reach room temperature (20°C) before opening to prevent condensation.

  • Solvent Addition: Add the calculated volume of diluent down the side of the vial.

    • Note: Do not spray directly onto the powder.[3]

  • Dissolution: Swirl gently. DO NOT VORTEX.

    • Reasoning: Vortexing creates shear stress that can shear the long peptide chain or induce fibrillation (aggregation).

  • Verification: The solution must be crystal clear. Any turbidity indicates aggregation; discard immediately.

  • Storage: Aliquot immediately. Store at -20°C or -80°C. Avoid freeze-thaw cycles.

Protocol B: In Vitro cAMP Bioassay (Validation)

To verify the "imbalanced" activity described in the COA, use a cAMP Hunter™ or similar assay.

  • Cell Lines: Use HEK293 cells overexpressing human GIPR and GLP-1R (separate lines).

  • Buffer: HBSS + 0.1% BSA (Fatty-acid free).

    • Critical: Albumin binds the C20 fatty acid chain of Tirzepatide.[2] Standard BSA will shift the EC50 curve to the right (lower potency). Use 0.1% to minimize this artifact during in vitro potency checks, or use 1% to mimic in vivo conditions.

  • Dosing: Prepare a serial dilution range from

    
     M to 
    
    
    
    M.
  • Readout: Measure cAMP accumulation via chemiluminescence.

  • Success Criteria:

    • GIPR EC50 should be < 0.1 nM.

    • GLP-1R EC50 should be > 0.5 nM (demonstrating the expected lower potency vs. Semaglutide).

Quality Control Workflow

This diagram outlines the self-validating workflow researchers should adopt when receiving a new batch of CAS 1270882-07-9.

QC_Workflow Batch Receive Batch CAS 1270882-07-9 Visual Visual Inspection (Lyophilisate Cake) Batch->Visual Solubility Solubility Test (PBS pH 7.4) Visual->Solubility If Intact HPLC HPLC/MS Verification Check for Oxidation (+16 Da) Solubility->HPLC If Clear Bioassay Functional Bioassay (cAMP GIPR vs GLP-1R) HPLC->Bioassay Purity >99% Oxidation <0.5% Reject Reject Batch HPLC->Reject Impurity >1% Approve Release for In Vivo Study Bioassay->Approve EC50 Confirmed Bioassay->Reject Potency Drift

Caption: A self-validating QC loop ensuring chemical purity translates to biological efficacy.

References

  • Willard, F. S., et al. (2020).[1] Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist.[1][2] JCI Insight.[1]

  • Coskun, T., et al. (2018). LY3298176, a novel dual GIP and GLP-1 receptor agonist for the treatment of type 2 diabetes mellitus: From discovery to clinical proof of concept. Molecular Metabolism.

  • Frias, J. P., et al. (2021). Tirzepatide versus Semaglutide Once Weekly in Patients with Type 2 Diabetes. New England Journal of Medicine (SURPASS-2).

  • Bloom Tech. (2025).[4] Stability and Solubility Profile of Tirzepatide: pH and Buffer Considerations.

  • BenchChem. (2025).[2] Technical Guide to the Chemical Properties and Stability of Tirzepatide.[2]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-Bromo-N-phenylpyridine-2-carboxamide

[1][2] Executive Summary & Immediate Directives Do not dispose of this compound down the drain or in general trash. 5-bromo-N-phenylpyridine-2-carboxamide is a halogenated nitrogen heterocycle.[1][2] Its disposal is gove...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Immediate Directives

Do not dispose of this compound down the drain or in general trash.

5-bromo-N-phenylpyridine-2-carboxamide is a halogenated nitrogen heterocycle.[1][2] Its disposal is governed by its potential to release toxic hydrogen bromide (HBr) and nitrogen oxides (NOx) upon thermal decomposition.[1]

Core Directive: This compound must be segregated into Halogenated Organic Waste streams. Even if dissolved in a non-halogenated solvent (e.g., DMSO, Methanol), the presence of the bromine atom on the solute molecule dictates that the waste stream be treated as halogenated to ensure proper incineration protocols (scrubbing of acid gases).[1]

Chemical Safety Profile & Hazard Analysis

To dispose of a chemical safely, one must understand its behavior under stress (fire, water contact, and decay).[1][2] While specific SDS data for this exact isomer may be limited, its structural class (halogenated pyridine amides) dictates the following profile:

PropertyCharacteristicDisposal Implication
Chemical Class Halogenated Pyridine / AmideHigh nitrogen and halogen content requires high-temperature incineration with flue gas scrubbing.[1][2]
Primary Hazards Irritant (H315, H319, H335)Dust control is critical during solid waste transfer.[1][2] Double-bagging is required.[1][2]
Thermal Decomposition Releases HBr, NOx, CO, CO₂Never autoclave this waste.[1][2] Autoclaving releases corrosive HBr gas, damaging equipment and endangering staff.[1]
Reactivity Incompatible with strong oxidizersDo not consolidate in waste containers holding nitric acid or peroxides.[1][2]

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance)

Applicable to: Expired stocks, weighing errors, or pure synthesis yield.[1][2]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.[1] Glass is acceptable but poses a breakage risk.[1][2]

  • Primary Containment: Transfer the solid into a clear polyethylene bag. Seal the bag with tape or a zip tie.[1]

  • Secondary Containment: Place the sealed bag into the HDPE waste container.

  • Labeling:

    • Must Read: "Hazardous Waste - Solid."[1][2][3]

    • Constituents: Explicitly list "5-bromo-N-phenylpyridine-2-carboxamide."

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[1][2]

B. Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicable to: HPLC effluent, reaction solvents, and washing solutions.[1][2]

The "Halogen Rule" (Critical): Researchers often classify waste based solely on the solvent.[1][2] However, because this solute contains Bromine:

  • Scenario 1: Dissolved in DCM/Chloroform: Dispose in Halogenated Waste carboy.[1][2]

  • Scenario 2: Dissolved in Methanol/Acetone/DMSO: Dispose in Halogenated Waste carboy.[1][2]

    • Why? Although the solvent is combustible, the bromine content requires the incinerator facility to use acid-gas scrubbers.[1] Putting this in a "Non-Halogenated" stream (often used for fuel blending) can cause corrosion in facilities not designed for halogens.[1]

Protocol:

  • pH Check: Ensure the waste solution is neutral (pH 6-8). If the reaction used strong acids/bases, neutralize carefully before adding to the organic waste carboy to prevent exothermic reactions inside the drum.[1]

  • Segregation: Pour into the carboy marked "Halogenated Organic Solvents."

  • Cap Management: Keep the carboy cap closed (not just resting on top) whenever not actively pouring to prevent volatile emissions.[1][2]

C. Contaminated Debris

Applicable to: Gloves, weighing boats, paper towels.[1][2]

  • Collect in a dedicated "Chemically Contaminated Debris" bin (usually a yellow or red bin with a foot pedal).[1]

  • Do not place in the "Biohazard" (red bag) waste unless the compound was used in conjunction with infectious agents.[1] Chemical waste requires different destruction temperatures than biological waste.[1][2]

Decision Logic & Workflow

The following diagram illustrates the decision-making process for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 5-bromo-N-phenylpyridine-2-carboxamide StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath SolidBag Double Bag in Polyethylene SolidPath->SolidBag SolventCheck Solvent Type? LiquidPath->SolventCheck SolidBin Solid Hazardous Waste Bin (Label: Toxic/Irritant) SolidBag->SolidBin HalSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HalSolvent NonHalSolvent Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHalSolvent HalStream Halogenated Waste Stream (Incineration w/ Scrubbers) HalSolvent->HalStream Mandatory TraceCheck Is Bromine Content >1%? NonHalSolvent->TraceCheck Check Facility Rules TraceCheck->HalStream Yes (Safest Default) NonHalStream Non-Halogenated Stream (Fuel Blending) TraceCheck->NonHalStream No (Trace Only)

Figure 1: Decision tree for segregating brominated pyridine waste. Note that defaulting to the Halogenated Stream is the safest route for any solution containing significant amounts of the brominated solute.[1]

Emergency Procedures (Spill Response)

Self-Validating Safety Check: Before attempting cleanup, ask: Can I smell it? If you detect a sharp, pyridine-like odor, your ventilation is insufficient.[1][2] Evacuate and don appropriate respiratory protection (P100 or N95 with organic vapor cartridge).[1][2]

  • Solid Spill:

    • Do not dry sweep. This generates dust.[1][2]

    • Cover the spill with a wet paper towel or oil-impregnated sweeping compound to suppress dust.[1]

    • Scoop material into a wide-mouth jar.

    • Wipe the area with a dilute weak acid (e.g., 1% acetic acid) to neutralize any residual pyridine base, followed by soap and water.[1]

  • Liquid Spill:

    • Absorb with vermiculite or a commercial organic spill pad.[1]

    • Do not use bleach. Bleach can react with nitrogenous heterocycles to form chloramines (toxic gas).[1][2] Use simple soap and water for final cleaning.[1][2]

Regulatory Context (US & EU)

  • RCRA (USA): While 5-bromo-N-phenylpyridine-2-carboxamide is not explicitly P-listed or U-listed (40 CFR § 261.33), it is a Characteristic Hazardous Waste .[1][2]

    • If dissolved in a flammable solvent (Flash point <60°C), it carries code D001 .[1][2]

    • Due to the halogen content, it falls under "Halogenated Organic Compounds" (HOCs) restrictions for land disposal (40 CFR § 268), necessitating incineration.[1]

  • EU Waste Framework Directive:

    • Classify as 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1]

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification.[1] Washington, DC.[1][2] [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] Washington, DC.[1] [Link][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2] National Academies Press (US); 2011.[1] Chapter 8: Management of Waste. [Link]

Sources

Handling

Personal protective equipment for handling 5-bromo-N-phenylpyridine-2-carboxamide

Topic: Personal Protective Equipment (PPE) & Handling Protocols for 5-bromo-N-phenylpyridine-2-carboxamide Content Type: Operational Safety Guide Audience: Researchers, Medicinal Chemists, and EHS Officers Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for 5-bromo-N-phenylpyridine-2-carboxamide Content Type: Operational Safety Guide Audience: Researchers, Medicinal Chemists, and EHS Officers

Executive Summary: The Precautionary Principle

As a Senior Application Scientist, I must emphasize a critical operational reality: 5-bromo-N-phenylpyridine-2-carboxamide is a halogenated pyridine derivative. While specific toxicological data (LD50) for this exact catalog number may be sparse in public registries, its structural analogs (halogenated pyridines and carboxamides) frequently exhibit Acute Toxicity (Category 3/4) and Skin/Eye Irritation (Category 2) .

Consequently, you must treat this compound as a High-Potency Pharmacophore . Do not rely solely on generic "irritant" classifications. The lipophilic nature of the phenyl and bromo-substituents increases the likelihood of dermal absorption. This guide outlines a containment strategy based on Universal Precautions for Novel Organic Intermediates .

Part 1: Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the enemy. The chemical structure dictates the risk profile.

Structural FeatureAssociated RiskOperational Implication
Pyridine Ring Biological activity; potential neuro/hepatotoxicity.Zero Inhalation: All powders must be handled in a fume hood.
Bromine Substituent Increases lipophilicity (fat solubility).Skin Absorption: Standard nitrile gloves may offer insufficient protection against prolonged contact in solution.
Carboxamide Group Potential enzymatic hydrolysis; metabolic stability.Systemic Uptake: Avoid ingestion/mucous membrane contact.
Physical State (Solid) Fine crystalline dust; static charge generation.Inhalation/Eye Risk: Safety glasses are inadequate; goggles are required.

Likely GHS Classifications (Inferred from Analogs):

  • H302/H301: Harmful/Toxic if swallowed.

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3]

Part 2: The PPE Matrix (Personal Protective Equipment)

PPE is your last line of defense. Engineering controls (Fume Hood) are the primary barrier.

Hand Protection (The "Double-Barrier" System)

Do not rely on a single layer of disposable nitrile when handling this compound in solution, particularly with penetrating solvents like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Protocol: Double Gloving is mandatory.

    • Inner Layer: 4 mil Nitrile (Inspection white/blue).

    • Outer Layer: 5-8 mil Nitrile (High-dexterity) OR Silver Shield® (Laminate) if handling concentrated stock solutions (>100mM).

  • Change Frequency: Immediately upon splash, or every 60 minutes during active handling.

  • Why? The bromine atom increases the molecule's ability to permeate lipophilic glove materials once dissolved in organic solvents.

Eye & Face Protection[1][2][3][4][6][7][8]
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Contraindication: Do NOT use standard safety glasses with side shields.

  • Why? Fine organic powders follow airflow. Safety glasses allow dust entry from the top and bottom gaps. If the powder enters the eye, the pyridine moiety can cause severe irritation and corneal clouding.

Respiratory Protection
  • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If hood is down/unavailable): Full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.

  • Why? N95 masks filter particles but do not seal against vapors if the compound sublimates or is in solution.

Body Protection
  • Standard: Cotton Lab Coat (Buttoned to neck).

  • Enhanced: Disposable Tyvek® sleeves or apron if weighing >5 grams.

  • Footwear: Closed-toe, non-perforated leather/synthetic shoes.

Part 3: Operational Workflows (Step-by-Step)

Workflow A: Safe Weighing & Transfer

Static electricity is the primary vector for contamination with dry organic solids.

  • Preparation: Place an anti-static gun or ionizer bar inside the fume hood.

  • Setup: Line the working surface with an absorbent, plastic-backed mat (absorbent side up).

  • Weighing:

    • Use a closed analytical balance inside the hood.

    • If the balance is outside, use a tarred scinitillation vial to transport the solid. Never transport open spatulas.

  • Transfer: Use a funnel. Do not pour "lip-to-lip" from containers.

  • Decontamination: Wipe the exterior of the stock bottle with a Kimwipe dampened in Ethanol before returning it to storage.

Workflow B: Solubilization & Reaction Setup

The risk of skin absorption peaks when the solid is dissolved.

  • Solvent Choice: If possible, avoid DCM (high permeability). Use Ethyl Acetate or Methanol if chemistry permits.

  • Addition: Add solvent slowly to the solid to prevent aerosolization of dry powder.

  • Heating: If reflux is required, ensure the condenser is vented to a scrubber or the rear of the hood. Never heat a closed system containing this amide (risk of thermal decomposition).

Part 4: Visualization of Safety Logic

Diagram 1: PPE Selection Logic Flow

Use this decision tree to determine the required protection level based on the experimental state.

PPE_Selection Start Start: Handling 5-bromo-N-phenyl... State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Hood Is Fume Hood Available? Solid->Hood Solvent Check Solvent Type Solution->Solvent HoodYes Standard PPE: Nitrile Gloves + Goggles + Lab Coat Hood->HoodYes Yes HoodNo Enhanced PPE: P100 Respirator + Goggles + Tyvek Hood->HoodNo No Aggressive Permeating (DCM, DMF) Solvent->Aggressive Standard Standard (MeOH, Water) Solvent->Standard GloveHigh Laminate/Silver Shield Gloves + Double Gloving Aggressive->GloveHigh GloveStd Double Nitrile Gloves (Change >30 mins) Standard->GloveStd

Caption: Decision matrix for selecting PPE based on physical state and engineering control availability.

Diagram 2: Emergency Spill Response Protocol

Immediate actions to take in the event of a powder spill.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small Small (<5g) in Hood Assess->Small Large Large (>5g) or Outside Hood Assess->Large ActionSmall 1. Cover with wet paper towel (prevent dust) 2. Wipe into bag 3. Clean area with soap/water Small->ActionSmall ActionLarge 1. Evacuate Area 2. Post Warning Signs 3. Call EHS / HazMat Team Large->ActionLarge Disposal Dispose as Hazardous Chemical Waste (Tag: Toxic Organic Solid) ActionSmall->Disposal ActionLarge->Disposal

Caption: Workflow for containing and cleaning spills to prevent laboratory contamination.

Part 5: Waste Disposal & Deactivation

Never dispose of halogenated pyridines down the drain. They are toxic to aquatic life and persist in water systems.

Waste StreamContainer TypeLabeling Requirement
Solid Waste Clear poly bag (double bagged) inside a solid waste drum."Toxic Solid: Halogenated Pyridine Derivative"
Liquid Waste HDPE or Glass Carboy (Halogenated)."Halogenated Organic Solvent Waste"
Sharps/Glass Puncture-proof sharps container."Contaminated Sharps"

Deactivation (Spill Cleanup Only): While specific deactivation protocols for this molecule are proprietary, treating surface residues with a 10% bleach solution followed by water is effective for oxidizing and breaking down the amide bond, rendering the residue more water-soluble for cleanup (though still hazardous).

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[4] Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[Link]

  • PubChem. (2024). Compound Summary: Pyridine-2-carboxamide derivatives (General Safety Profile). National Library of Medicine. [Link]

  • American Chemical Society. (2024). Identifying and Evaluating Hazards in Research Laboratories.[5][Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-phenylpyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-phenylpyridine-2-carboxamide
© Copyright 2026 BenchChem. All Rights Reserved.